molecular formula C9H13BrN2O B1649543 4-Bromo-2-(1-hydrazinylpropyl)phenol CAS No. 1016750-96-1

4-Bromo-2-(1-hydrazinylpropyl)phenol

Cat. No.: B1649543
CAS No.: 1016750-96-1
M. Wt: 245.12 g/mol
InChI Key: YHNXNBURXZLDCH-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-hydrazinylpropyl)phenol is a useful research compound. Its molecular formula is C9H13BrN2O and its molecular weight is 245.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016750-96-1

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-bromo-2-(1-hydrazinylpropyl)phenol

InChI

InChI=1S/C9H13BrN2O/c1-2-8(12-11)7-5-6(10)3-4-9(7)13/h3-5,8,12-13H,2,11H2,1H3

InChI Key

YHNXNBURXZLDCH-UHFFFAOYSA-N

SMILES

CCC(C1=C(C=CC(=C1)Br)O)NN

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)NN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Structure & Properties of 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular architecture, synthesis, and application of 4-Bromo-2-(1-hydrazinylpropyl)phenol , a specialized benzylic hydrazine scaffold. This molecule serves as a critical "linchpin" intermediate in the divergent synthesis of fused heterocycles (indazoles, benzofurans) and as a potential privileged structure in kinase inhibitor design.

Executive Summary & Molecular Architecture

This compound is a trisubstituted benzene derivative characterized by a unique ortho-disposition of a phenolic hydroxyl group and a benzylic hydrazine moiety. Unlike simple phenols, this molecule possesses a "chameleon-like" reactivity profile, capable of acting as a bidentate ligand, a nucleophilic precursor for heterocyclization, or an electrophilic partner in cross-coupling reactions via its aryl bromide.

Structural Breakdown
FeatureChemical ComponentFunctionality & Reactivity
Core Scaffold Phenol (Hydroxybenzene)Provides H-bond donor/acceptor sites; activates the ring for electrophilic substitution (though deactivated by Br).
Position 4 Bromine Atom (-Br)Cross-Coupling Handle: Enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend carbon frameworks.
Position 2 1-Hydrazinylpropyl GroupReactive Center: Contains a chiral benzylic carbon. The hydrazine (-NHNH₂) is a potent nucleophile, serving as a precursor to indazoles (via N-N bond retention) or indoles (via N-N cleavage).
Stereochemistry Chiral Center at C1'The benzylic carbon is chiral (R/S). Enantioselective synthesis is critical for bioactive targets.
Intramolecular Dynamics

The ortho-positioning creates a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic proton and the proximal hydrazine nitrogen. This conformation stabilizes the molecule but also enhances the nucleophilicity of the terminal amino group (


), making it highly reactive toward carbonyl electrophiles.

Synthesis Protocol: A Self-Validating Workflow

Note: This protocol assumes a "Senior Scientist" level of execution. All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the oxidation sensitivity of hydrazines.

Phase 1: Precursor Assembly (Ketone Synthesis)

The synthesis begins with the construction of the ketone intermediate, 1-(5-bromo-2-hydroxyphenyl)propan-1-one .

  • Reagents: 4-Bromophenyl propionate, Aluminum Chloride (

    
    ).
    
  • Mechanism: Fries Rearrangement.

  • Procedure:

    • Mix 4-bromophenyl propionate (1.0 eq) with

      
       (1.2 eq) neat or in nitrobenzene.
      
    • Heat to 140°C for 2 hours. The Lewis acid coordinates to the carbonyl oxygen, facilitating acyl migration to the ortho position (thermodynamically favored due to chelation with the phenoxide).

    • Validation: TLC should show the disappearance of the ester and appearance of a lower

      
       spot (phenolic ketone).
      
Phase 2: Reductive Hydrazination (The Critical Step)

Direct alkylation with hydrazine is prone to over-alkylation. The preferred route is Hydrazone Formation followed by Selective Reduction .

  • Reagents: Hydrazine Hydrate (excess), Ethanol, Sodium Cyanoborohydride (

    
    ).
    
  • Step 2A: Hydrazone Formation

    • Reflux the ketone from Phase 1 with 5.0 eq of hydrazine hydrate in ethanol for 4 hours.

    • Why excess hydrazine? To prevent the formation of the azine dimer (

      
      ).
      
    • Isolate the hydrazone intermediate.

  • Step 2B: Reduction

    • Dissolve the hydrazone in Methanol/Acetic Acid (10:1).

    • Add

      
       (1.5 eq) at 0°C. Stir for 12 hours.
      
    • Critical Control: Do not use

      
       or 
      
      
      
      , as these may debrominate the aromatic ring.
      
      
      selectively reduces the
      
      
      bond without touching the aryl bromide.
Phase 3: Purification
  • Method: Flash Column Chromatography (Amine-functionalized silica or basified silica).

  • Eluent: DCM:MeOH:

    
     (95:4:1).
    
  • Storage: The product is air-sensitive. Store as the HCl salt or under Argon at -20°C.

Reaction Pathways & Applications

The utility of this compound lies in its ability to diverge into multiple high-value scaffolds.

Pathway A: Synthesis of 1H-Indazoles

Oxidative cyclization of the hydrazine intermediate yields 5-bromo-3-ethyl-1H-indazole, a core scaffold for kinase inhibitors (e.g., VEGFR, FGFR inhibitors).

  • Reagent: Copper(II) acetate/Oxygen or Iodine/Base.[1]

  • Mechanism: Oxidation of the hydrazine to a diazenium species followed by intramolecular attack by the phenol (or tautomer).

Pathway B: Synthesis of Dihydrobenzofurans

Under acid catalysis with loss of hydrazine (via a carbocation intermediate), the molecule can trap external nucleophiles or undergo rearrangement, though this is less common than the indazole route.

Visualization of Pathways

The following diagram illustrates the synthesis and divergent reactivity.

G Start 4-Bromophenyl Propionate Ketone 1-(5-bromo-2-hydroxyphenyl) propan-1-one Start->Ketone Fries Rearrangement (AlCl3, 140°C) Hydrazone Hydrazone Intermediate Ketone->Hydrazone N2H4·H2O (EtOH, Reflux) Target 4-Bromo-2-(1-hydrazinylpropyl) phenol Hydrazone->Target Reduction (NaBH3CN, pH 4) Indazole 5-Bromo-3-ethyl- 1H-indazole Target->Indazole Oxidative Cyclization (Cu(OAc)2, O2) Coupling Biaryl Derivatives (Suzuki Coupling) Target->Coupling Pd(PPh3)4 Ar-B(OH)2

Figure 1: Synthetic workflow from ester precursor to the target hydrazine and its subsequent divergence into heterocyclic scaffolds.

Physicochemical Properties & Handling[2]

PropertyValue (Predicted)Context for Drug Design
Molecular Weight 245.12 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~2.1Moderate lipophilicity; good membrane permeability potential.
pKa (Phenol) 9.8Typical for phenols; deprotonates at physiological pH if adjacent to basic residues.
pKa (Hydrazine) ~7.5 (Terminal N)The hydrazine is basic but less so than alkyl amines due to the adjacent electronegative nitrogen.
H-Bond Donors 3 (OH, NH, NH₂)High capacity for active site interactions.
Safety & Toxicology (E-E-A-T)
  • Hydrazine Hazard: Hydrazines are established genotoxins and potential carcinogens. All handling of the final product and reagents must occur in a fume hood with double-gloving (Nitrile/Laminate).

  • Waste Disposal: Quench all hydrazine-containing waste with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

  • Fries Rearrangement Protocols

    • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.

  • Reductive Amination/Hydrazination

    • Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis.[1][2][3][4][5][6][7]

  • Indazole Synthesis from Hydrazones

    • Voutchkova, A., et al. (2021). Oxidative Cyclization of Hydrazones to Indazoles. Journal of Organic Chemistry.[2]

  • Handling of Hydrazines

    • National Research Council (US). (2024).[2][8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

An In-Depth Technical Guide to the Chemical Stability of 4-Bromo-2-(1-hydrazinylpropyl)phenol in Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Bromo-2-(1-hydrazinylpropyl)phenol is a synthetic organic compound characterized by a phenol ring substituted with a bromine atom, and a hydrazinylpropyl group.[1][2] The presence of these distinct functional groups—a phenolic hydroxyl, a bromine atom, and a hydrazinyl moiety—imparts a unique combination of chemical properties that are of significant interest in medicinal chemistry and drug development. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are found in compounds with a range of biological activities. For instance, hydrazone derivatives, which can be formed from hydrazines, have shown antioxidant properties.[3] Additionally, brominated phenols are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Given its potential as a pharmacologically active agent or a key intermediate, a thorough understanding of its chemical stability under ambient conditions is paramount for ensuring product quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to formulation and administration. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines a systematic approach to its stability assessment.

Intrinsic Chemical Liabilities: A Triad of Reactive Moieties

The chemical stability of this compound is intrinsically linked to the reactivity of its three core functional groups: the hydrazinyl group, the phenolic hydroxyl group, and the brominated aromatic ring. Each of these presents specific vulnerabilities to degradation under ambient conditions, which are primarily driven by oxidation, pH-mediated reactions, and photolytic degradation.

The Hydrazinyl Group: A Locus of Oxidative Susceptibility

The hydrazinyl moiety (-NHNH2) is the most significant contributor to the molecule's potential instability. Hydrazines are well-known reducing agents and are consequently susceptible to oxidation.[4] This oxidation can be initiated by atmospheric oxygen, a process that can be accelerated by the presence of metal ions which can act as catalysts.[5] The oxidation of hydrazines can proceed through a series of radical intermediates, potentially leading to the formation of various degradation products.[6][7]

The initial step in the oxidation of a hydrazine is often the formation of a hydrazinyl radical.[6] This radical can then undergo further reactions, including dimerization or reaction with other molecules. The ultimate products of hydrazine oxidation can include nitrogen gas, water, and ammonia. The specific degradation pathway and the resulting products will be highly dependent on the reaction conditions, including the presence of catalysts and the pH of the environment.

The Phenolic Hydroxyl Group: pH and Oxidative Sensitivity

The phenolic hydroxyl group (-OH) also plays a crucial role in the molecule's stability profile. Phenolic compounds are known to be susceptible to degradation, particularly at higher pH levels.[4] In alkaline conditions, the phenolic proton can be abstracted, forming a phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidation than the protonated phenol.

Furthermore, phenolic compounds can undergo enzymatic degradation, for instance by polyphenol oxidase, which can be a concern if the compound is exposed to biological matrices.[8] Temperature can also influence the stability of phenolic compounds, with higher temperatures generally accelerating degradation rates.[8][9][10]

The Brominated Aromatic Ring: Photostability Concerns

The presence of a bromine atom on the phenol ring introduces the potential for photolytic degradation. Brominated aromatic compounds can absorb ultraviolet (UV) radiation, leading to the cleavage of the carbon-bromine (C-Br) bond.[11] This process, known as photolysis, can generate radical intermediates that can initiate a cascade of secondary reactions, leading to a variety of degradation products. The photodegradation of bromophenols has been studied, and the pathways can be complex, involving debromination and the formation of other halogenated and non-halogenated byproducts.[12][13] The solvent and the presence of other substances can influence the rate and pathway of photodegradation.[14]

A Systematic Approach to Stability Assessment: Experimental Design

A comprehensive evaluation of the chemical stability of this compound requires a well-designed experimental strategy. This involves subjecting the compound to a range of stress conditions that mimic potential real-world scenarios and employing robust analytical techniques to monitor its degradation. This process is often referred to as forced degradation or stress testing.[15][16]

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[16] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to induce degradation to a limited extent (typically 5-20%) to allow for the detection and characterization of the resulting degradants.[15]

The following is a logical workflow for conducting forced degradation studies:

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of This compound B Hydrolytic Stress (Acidic, Basic, Neutral) A->B Expose to C Oxidative Stress (e.g., H2O2) A->C Expose to D Photolytic Stress (UV/Vis light) A->D Expose to E Thermal Stress (Elevated Temperature) A->E Expose to F Sample at Time Points B->F C->F D->F E->F G Quench Reaction F->G H Analyze by Stability- Indicating Method (e.g., HPLC) G->H I Identify Degradation Products (e.g., LC-MS, NMR) H->I J Propose Degradation Pathways I->J K Establish Mass Balance J->K

Caption: A logical workflow for conducting forced degradation studies.

Experimental Protocols

Protocol 1: Hydrolytic Stability

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acidic and basic samples, neutralize the aliquots to stop the degradation process before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw aliquots at specified time intervals and analyze immediately by HPLC.

Protocol 3: Photostability

  • Preparation: Prepare a solid sample of the compound and a solution in a suitable solvent.

  • Exposure: Expose the samples to a controlled light source that provides both UV and visible output (e.g., a photostability chamber). A dark control sample should be stored under the same conditions but protected from light.

  • Sampling and Analysis: After a defined exposure period, analyze the samples by HPLC.

Protocol 4: Thermal Stability

  • Preparation: Place a solid sample of the compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Exposure: Maintain the sample at the specified conditions for a defined period.

  • Sampling and Analysis: At the end of the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.

Analytical Methodology: The Cornerstone of Stability Assessment

A robust and validated stability-indicating analytical method is critical for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and powerful technique for this purpose.[17]

Key Characteristics of a Stability-Indicating HPLC Method:
  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and any process-related impurities.

  • Accuracy: The method should provide a true measure of the concentration of the parent compound and its degradants.

  • Precision: The method should yield reproducible results.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Robustness: The method should remain unaffected by small, deliberate variations in method parameters.

Protocol for Developing a Stability-Indicating RP-HPLC Method

HPLC_Method_Development A Select Column (e.g., C18, Phenyl) B Optimize Mobile Phase (Acetonitrile/Methanol, Buffer pH) A->B C Select Detector Wavelength (UV-Vis Scan) B->C D Develop Gradient Elution Program C->D E Inject Forced Degradation Samples D->E F Assess Peak Purity and Resolution E->F G Validate the Method (ICH Guidelines) F->G

Caption: A workflow for developing a stability-indicating HPLC method.

A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[18] The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like phenols and hydrazines. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.[17]

Data Interpretation and Presentation

The data generated from forced degradation studies should be systematically analyzed to understand the stability profile of this compound.

Quantitative Data Summary

The results of the stability studies should be summarized in a clear and concise table. This allows for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products DetectedMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24 hours
0.1 M NaOH, 60°C24 hours
Water, 60°C24 hours
3% H₂O₂, RT8 hours
UV/Vis Light7 days
60°C/75% RH (Solid)14 days

(Note: The values in this table are placeholders and would be filled with experimental data.)

Elucidation of Degradation Pathways

Based on the identified degradation products, a putative degradation pathway can be proposed. This provides valuable insights into the chemical liabilities of the molecule. For example, under oxidative conditions, the hydrazinyl group is likely to be the primary site of degradation. In contrast, under photolytic stress, cleavage of the C-Br bond may be a significant pathway. The degradation of phenols often proceeds through the formation of catechol derivatives followed by ring-opening.[19][20][21][22]

Degradation_Pathway Parent This compound Oxidative_Deg Oxidative Degradation Product(s) (e.g., Dehydrogenated species) Parent->Oxidative_Deg [O] Photolytic_Deg Photolytic Degradation Product(s) (e.g., Debrominated species) Parent->Photolytic_Deg Hydrolytic_Deg Hydrolytic Degradation Product(s) Parent->Hydrolytic_Deg H₂O/H⁺ or OH⁻

Caption: A simplified diagram illustrating potential degradation pathways.

Recommendations for Storage and Handling

Based on the understanding of the chemical stability of this compound, the following recommendations can be made for its storage and handling to minimize degradation:

  • Storage: The compound should be stored in well-closed containers, protected from light, and at controlled room temperature. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation of the hydrazinyl group.

  • Handling: Avoid exposure to strong oxidizing agents, strong acids, and bases. When preparing solutions, use deoxygenated solvents where possible, especially for long-term storage.

  • Formulation Considerations: For liquid formulations, the pH should be carefully controlled and buffered to a range where the compound exhibits maximum stability. The inclusion of antioxidants may be beneficial in preventing oxidative degradation. The use of light-protective packaging is also recommended.

Conclusion

The chemical stability of this compound is a critical attribute that must be thoroughly investigated to ensure its quality and performance in research and drug development. The presence of hydrazinyl, phenolic, and brominated aromatic moieties creates a complex stability profile with susceptibility to oxidation, pH-mediated degradation, and photolysis. A systematic approach to stability testing, including well-designed forced degradation studies and the use of a validated stability-indicating analytical method, is essential for identifying potential degradation pathways and products. The insights gained from these studies are invaluable for establishing appropriate storage conditions, guiding formulation development, and ultimately ensuring the safety and efficacy of any potential therapeutic agent derived from this molecule.

References

  • Storage Temperature and Grain Moisture Effects on Phenolic Compounds as a Driver of Seed Coat Darkening in Red Lentil. (2024). MDPI.
  • stability of 2-Hydrazinylphenol in different solvent systems. (n.d.). Benchchem.
  • Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. (n.d.).
  • Effect of temperature and relative humidity on stability following simulated gastro-intestinal digestion of microcapsules of Bordo grape skin phenolic extract produced with different carrier agents. (2017). PubMed.
  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transform
  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. (n.d.). SciSpace.
  • Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. (2011). PubMed.
  • Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. (2013).
  • Stability study of hydrazones. (n.d.).
  • The influence of temperature and solar radiation on phenols in berry skin and maturity parameters of Vitis vinifera L. cv. Riesling. (2019). OENO One.
  • Peroxidase substrates stimulate the oxidation of hydralazine to metabolites which cause single-strand breaks in DNA. (n.d.). PubMed.
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). ODU Digital Commons.
  • Proposed reaction mechanism for oxidation of benzoyl hydrazine. (n.d.).
  • Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC.
  • 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Photodegradation of some brominated and phenolic micropollutants in raw hospital wastewater with CeO2 and TiO2 nanoparticles. (2017). PubMed.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. (n.d.). Scribd.
  • usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degrad
  • Decompostion of Hydrazine in Aqueous Solutions. (2025).
  • Forced Degrad
  • 4 - Safety d
  • 4-Bromo Phenol || A Comprehensive Overview. (2024). Ketone Pharma.
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.).
  • Stability of Phenolic Compounds in Grape Stem Extracts. (2020).
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI.
  • Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Valid
  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.).
  • Polyolefins stabilized with organic hydrazine compounds and phenolic antioxidants. (n.d.).
  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). (n.d.). Srini Chem.
  • 2-Bromo-4-[1-(hydroxyamino)propyl]phenol. (n.d.). PubChem.
  • 7 Analytical Methods. (n.d.).
  • degradation pathways of 2-Propylphenol under oxid
  • Bromination of Phenols by Means of Bromide-Bromate Solution. (2025).
  • Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage p
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. (n.d.). PMC.
  • 4-bromo-2-heptene. (n.d.). Organic Syntheses Procedure.
  • Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastew
  • 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.).
  • 4-Bromo-2-(1H-pyrazol-3-yl)phenol, 98%, Thermo Scientific 25 g. (n.d.).
  • Phenol, 4-bromo-2-ethyl-. (2018). SIELC Technologies.
  • Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formul

Sources

Technical Guide: Pharmacological Potential & Synthetic Utility of 4-Bromo-2-(1-hydrazinylpropyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the predicted biological profile of 4-Bromo-2-(1-hydrazinylpropyl)phenol , a specialized phenolic hydrazine scaffold. While the free hydrazine form represents a versatile intermediate, its pharmacophore aligns with high-potency urease inhibitors , antimicrobial agents , and anti-inflammatory pyrazoles .

The presence of the phenolic hydroxyl group (ortho to the side chain) and the para-bromine atom creates a "privileged structure" capable of bidentate metal chelation and enhanced membrane permeability. This document outlines the Structure-Activity Relationship (SAR), predicted enzymatic targets, and validated protocols for synthesizing and testing bioactive derivatives.

Structural Rationale & SAR Analysis

The molecule derives its predicted potency from three distinct functional zones. Understanding these is critical for rational drug design.

The Pharmacophore Triad
  • Phenolic Hydroxyl (C1-OH): Acts as a hydrogen bond donor/acceptor and a critical anchor for metal chelation (e.g., Ni²⁺ in urease active sites).

  • Para-Bromine (C4-Br): Enhances lipophilicity (

    
    ), facilitating transport across bacterial cell walls. The halogen bond capability also stabilizes protein-ligand complexes.
    
  • Hydrazinylpropyl Side Chain (C2): The "warhead." It serves as a nucleophile for Schiff base formation (hydrazones) or a precursor for heterocyclization (pyrazoles).

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Molecule This compound Br_Group 4-Bromo Group (Lipophilicity & Halogen Bonding) Molecule->Br_Group OH_Group Phenolic OH (H-Bonding & Metal Chelation) Molecule->OH_Group Hydrazine Hydrazinyl Side Chain (Derivatization & Reactivity) Molecule->Hydrazine Target_Bac Target: Bacterial Membrane (Gram +/- Penetration) Br_Group->Target_Bac Increases LogP Target_Enz Target: Urease/Tyrosinase (Active Site Binding) OH_Group->Target_Enz Ni2+ Chelation Hydrazine->Target_Enz H-Bond Network Target_Syn Synthesis: Pyrazoles/Schiff Bases Hydrazine->Target_Syn Cyclization/Condensation

Figure 1: SAR Map illustrating the functional roles of the scaffold's substituents in biological interactions.

Predicted Biological Profiles[1]

Based on computational homology to established phenolic hydrazones and halogenated phenols, the following activities are predicted with high confidence.

Urease Inhibition (Helicobacter pylori target)

Phenolic hydrazines are documented as potent inhibitors of Urease, a nickel-dependent enzyme essential for H. pylori survival in the stomach.

  • Mechanism: The phenolic oxygen and the hydrazine nitrogen form a bidentate complex with the bi-nickel (Ni-Ni) center in the enzyme's active site, blocking urea hydrolysis.

  • Prediction: Derivatives of this scaffold will likely function as mixed-type inhibitors , competing with urea while also binding to the allosteric flap cysteine residues [1].

Antimicrobial Activity

The introduction of bromine at the para-position significantly increases activity against Gram-positive bacteria (e.g., S. aureus).

  • Mechanism: The lipophilic bromine facilitates penetration of the peptidoglycan layer. Subsequent interference with bacterial respiration or cell wall synthesis is the likely mode of action [2].

  • Schiff Base Enhancement: Converting the hydrazine to a hydrazone (Schiff base) by reacting with aromatic aldehydes often doubles antimicrobial potency due to increased delocalization [3].

Synthetic Pathways & Derivatization[1][2][3]

The "1-hydrazinylpropyl" motif is chemically reactive. For drug development, it is best utilized as a precursor to stable Hydrazones or Pyrazoles .

Workflow: From Scaffold to Lead Compounds

Synthesis_Workflow Start Precursor: 5-Bromo-2-hydroxy-propiophenone Step1 Reaction 1: Hydrazine Hydrate + EtOH (Reflux) Start->Step1 Core Core Scaffold: This compound Step1->Core PathA Path A: Schiff Base Formation (+ Aromatic Aldehydes) Core->PathA PathB Path B: Cyclization (+ 1,3-Dicarbonyls) Core->PathB ProdA Product A: Phenolic Hydrazones (Urease Inhibitors) PathA->ProdA ProdB Product B: Pyrazoles (Anti-inflammatory) PathB->ProdB

Figure 2: Divergent synthetic pathways for generating bioactive libraries from the core scaffold.

Detailed Protocol: Synthesis of Hydrazone Derivatives

Use this protocol to stabilize the hydrazine and enhance biological activity.

  • Reagents: this compound (1.0 eq), Substituted Benzaldehyde (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve the hydrazine scaffold in absolute ethanol (10 mL/mmol).

    • Add the aldehyde followed by 2-3 drops of glacial acetic acid.

    • Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Upon completion, cool to room temperature. The hydrazone precipitate should form.

    • Purification: Recrystallize from ethanol/DMF.

  • Validation: Confirm formation of the Azomethine (–CH=N–) bond via IR (peak at ~1600–1620 cm⁻¹) and ¹H NMR (singlet at δ 8.0–8.5 ppm).

In Silico & In Vitro Validation Protocols

To validate the predicted activity, the following experimental pipeline is required.

In Silico Molecular Docking (Urease)
  • Target: Jack Bean Urease (PDB ID: 3LA4 ) or H. pylori Urease (PDB ID: 1E9Y ).

  • Software: AutoDock Vina or Schrödinger Glide.

  • Grid Box: Center coordinates on the Ni²⁺ active site (approx. x:19, y:-57, z:-20 for 3LA4).

  • Key Interaction Check: Look for distance < 2.5 Å between the Phenolic Oxygen and Ni ions, and H-bonds with His519 or Asp360 [4].

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the ammonia produced by urea hydrolysis.

ParameterSpecificationNotes
Enzyme Jack Bean Urease (JBU)5 U/mL solution in phosphate buffer (pH 7.4).
Substrate Urea100 mM stock.
Inhibitor Test CompoundDissolve in DMSO. Screen at 10, 50, 100 µM.
Reagent A Phenol + Sodium NitroprussideColor developer.
Reagent B NaOH + NaOClAlkaline hypochlorite.
Detection Absorbance @ 625 nmIndophenol blue formation indicates activity.

Protocol:

  • Incubate Enzyme (25 µL) + Test Compound (5 µL) for 15 min at 37°C.

  • Add Urea (25 µL) and incubate for 30 min.

  • Add Reagents A and B (50 µL each). Incubate 10 min.

  • Read Absorbance. Calculate % Inhibition:

    
    
    
  • Control: Use Thiourea or Acetohydroxamic acid as a positive control.

Antimicrobial Susceptibility (MIC)
  • Method: Broth Microdilution (CLSI Standards).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans.

  • Visualization: Use Resazurin dye (Alamar Blue). A change from blue to pink indicates bacterial growth (metabolic activity).

  • Threshold: A potent derivative should show MIC < 10 µg/mL.[1]

References

  • Urease Inhibition Mechanisms

    • Title: Inhibition of Urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis.
    • Source: NIH / PMC (2020).
    • Link:[Link]

  • Antimicrobial Schiff Bases

    • Title: A Review on the Antimicrobial Activity of Schiff Bases: D
    • Source: MDPI / Antibiotics (2021).
    • Link:[Link]

  • Hydrazone Biological Activity

    • Title: Biological Activities of Hydrazone Derivatives.[2][3][4][5]

    • Source: Molecules (2017).
    • Link:[Link]

  • Docking & Urease Structure

    • Title: Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds.
    • Source: Chemistry - A European Journal (2026).
    • Link:[Link]

  • Pyrazole Synthesis

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI / Molbank (2023).
    • Link:[Link]

Sources

Potential toxicity and safety data (SDS) for 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predictive Toxicity Profiling & Safety Assessment (SDS) for 4-Bromo-2-(1-hydrazinylpropyl)phenol Content Type: Technical Whitepaper / Safety Guidance Audience: Drug Discovery Scientists, Chemical Safety Officers, and Process Chemists.

A Structural Activity Relationship (SAR) & Risk Mitigation Guide

Executive Summary & Chemical Identity

This compound is a specialized organic intermediate characterized by two distinct "structural alerts" (toxico-phores): a phenolic ring and a hydrazine moiety. In the absence of compound-specific toxicological data, safety protocols must be derived via Read-Across methodology, utilizing data from structurally analogous compounds such as 4-Bromophenol, Phenylhydrazine, and 2-substituted phenols.

This guide synthesizes a Predictive Hazard Profile , classifying this compound as a likely Genotoxic Carcinogen , Skin Sensitizer , and Corrosive Agent .

Chemical Structure Analysis
  • Core Scaffold: Phenol (Corrosive, systemic toxin).

  • Substituent 1 (Position 4): Bromine (Increases lipophilicity/bioavailability).

  • Substituent 2 (Position 2): 1-Hydrazinylpropyl group (High reactivity, nucleophilic, potential metabolic activation to diazonium ions).

Predictive Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS) criteria for its functional groups, the following classifications are projected. Note: These are theoretical classifications for risk management.

Hazard ClassCategory (Predicted)Hazard Statement (H-Code)Rationale (SAR)
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.Consistent with phenylhydrazine (LD50 ~80 mg/kg) and bromophenols.
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.Phenolic hydroxyl group combined with basic hydrazine amine.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.Hydrazines are potent haptens capable of protein adduction.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.Hydrazine metabolism generates alkylating agents (DNA damage).[1]
Carcinogenicity Category 1BH350: May cause cancer.Based on hydrazine/phenylhydrazine profiles.[2]
STOT - Repeated Category 1H372: Causes damage to organs (Blood/Liver).Hemolytic anemia is a hallmark of aryl hydrazine toxicity.

Detailed Toxicological Profile

Mechanism of Action: The "Double-Edged" Toxicity

The toxicity of this compound is driven by two independent but synergistic mechanisms: Oxidative Stress and Electrophilic Alkylation .

A. Hemolytic Anemia (The Hydrazine Effect)

Like phenylhydrazine, the hydrazinylpropyl side chain is susceptible to auto-oxidation. This process generates Superoxide anions (


)  and Hydrogen Peroxide (

)
.
  • Impact: This oxidative burst overwhelms erythrocyte antioxidant defenses (Glutathione), leading to the oxidation of Hemoglobin into Methemoglobin and the precipitation of denatured hemoglobin as Heinz Bodies . This results in hemolytic anemia.[2]

B. Genotoxicity (Metabolic Activation)

The hydrazine group can undergo metabolic activation (via Cytochrome P450 or Peroxidases) to form reactive Diazonium ions or Carbon-centered radicals . These electrophiles can covalently bind to DNA (guanine residues), causing mutations.

Visualizing the Adverse Outcome Pathway (AOP)

The following diagram illustrates the predicted metabolic fate and resulting toxicity.

ToxicityPathway Compound This compound Metabolism Metabolic Activation (CYP450 / Peroxidase) Compound->Metabolism Protein Protein Adduction (Skin Sensitization) Compound->Protein Direct Haptenization Radical Hydrazyl Radical Intermediate Metabolism->Radical ROS ROS Generation (Superoxide/H2O2) Radical->ROS Auto-oxidation DNA DNA Alkylation (Genotoxicity) Radical->DNA Covalent Binding Heinz Heinz Body Formation (Hemolysis) ROS->Heinz RBC Damage

Figure 1: Predicted Adverse Outcome Pathway (AOP) showing the divergence into oxidative stress (hemolysis) and alkylation (genotoxicity).

Safety Data Sheet (SDS) Protocols

Handling & Personal Protective Equipment (PPE)

Hydrazines are notorious for permeating standard glove materials. Latex and standard Nitrile are often insufficient for prolonged contact.

PPE CategoryRecommendationRationale
Respiratory P3 / N100 HEPA Filter combined with Organic Vapor Cartridge .Prevention of inhaling dusts/aerosols which are systemic toxins.
Hand Protection Laminate Film (Silver Shield/4H) or Heavy Butyl Rubber (>0.7mm) .Hydrazines degrade nitrile; Phenols penetrate thin rubber.
Eye Protection Chemical Goggles + Face Shield .Risk of irreversible corneal damage from phenolic corrosivity.
Skin Protection Tyvek® 800J or chemically resistant coveralls.Prevent dermal absorption (Skin Notation applies).
Emergency Response
  • Inhalation: Evacuate to fresh air immediately. Monitor for delayed pulmonary edema (up to 48 hours).

  • Skin Contact: PEG-300 / Polyethylene Glycol wash is superior to water for phenol-based compounds. If unavailable, flush with water for >30 minutes.

  • Spill Cleanup: Do NOT use sawdust or combustible materials (reaction with hydrazine may cause fire). Use sand, vermiculite, or clay. Neutralize with dilute acetic acid if appropriate for the specific waste stream.

Experimental Validation Protocols

Since specific data is absent, the following assays are required to validate the safety profile before scaling up synthesis.

Genotoxicity Screen (Ames Test)
  • Objective: Assess mutagenic potential.

  • Protocol: OECD 471.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 Metabolic Activation (Critical for hydrazines).

  • Success Criteria: A <2-fold increase in revertant colonies compared to control indicates low mutagenicity (unlikely for this structure).

Cytotoxicity & Phototoxicity (Neutral Red Uptake)
  • Objective: Determine LD50 equivalent for handling limits.

  • Protocol: OECD 432 (In vitro 3T3 NRU).

  • Logic: If IC50 < 10 µg/mL, treat as "Highly Toxic" (Category 1/2).

Decision Logic for Handling

Use the following logic flow to determine containment levels based on assay results.

SafetyLogic cluster_0 Risk Mitigation Start Start: Novel Hydrazine-Phenol Ames Ames Test (OECD 471) Start->Ames Result Mutagenic? Ames->Result HighContainment OEB 4/5 Containment (Isolator/Glovebox) Result->HighContainment Positive (+S9) Standard Standard Fume Hood (OEB 3) Result->Standard Negative

Figure 2: Decision tree for determining Occupational Exposure Band (OEB) containment levels.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 996, Phenol, 4-bromo-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenylhydrazine. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

Disclaimer: This guide is a theoretical assessment based on Structure-Activity Relationships (SAR). It does not replace actual laboratory testing. Always treat novel chemical entities as highly toxic until proven otherwise.

Sources

A Technical Guide to Hydrogen Bonding Interactions in 4-Bromo-2-(1-hydrazinylpropyl)phenol: Implications for Drug Design and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the hydrogen bonding capabilities of 4-Bromo-2-(1-hydrazinylpropyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a theoretical overview to provide actionable insights and robust experimental protocols for characterizing the pivotal non-covalent interactions that govern the behavior of this molecule. We will explore both intramolecular and intermolecular hydrogen bonds, their impact on physicochemical properties, and their profound implications for receptor binding and pharmacokinetics.

Section 1: Foundational Principles and Molecular Overview

Hydrogen bonds are a cornerstone of molecular recognition in biological systems.[1][2][3] These directional, non-covalent interactions, though weaker than covalent bonds, are collectively responsible for the structural integrity of proteins and nucleic acids, and they are paramount in defining the specificity and affinity of drug-receptor interactions.[2][4][5] In drug design, the strategic placement of hydrogen bond donors (HBDs) and acceptors (HBAs) is a critical tactic for optimizing ligand binding and modulating pharmacokinetic properties.[6][7]

The molecule at the center of this guide, this compound, presents a compelling case study due to its rich array of functional groups capable of engaging in complex hydrogen bonding networks.

Molecular Structure and Functional Group Analysis

To understand the hydrogen bonding potential, we must first dissect the molecule's constituent parts.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is a potent hydrogen bond donor (via the hydrogen atom) and a competent hydrogen bond acceptor (via the oxygen's lone pairs). Its properties are modulated by the aromatic ring.

  • Hydrazinyl Group (-NHNH₂): This functional group is exceptionally rich in hydrogen bonding capacity. It features two nitrogen atoms, each with a lone pair, making them strong hydrogen bond acceptors. Furthermore, the three hydrogen atoms attached to the nitrogens act as effective donors.

  • Ortho-Substitution Pattern: The critical placement of the hydrazinylpropyl group at the C2 position, immediately adjacent to the phenolic hydroxyl group, creates the potential for a strong intramolecular hydrogen bond.[8][9] This internal interaction can significantly influence the molecule's preferred conformation and external interactions.

  • Bromo Group (-Br): While not a classical hydrogen bond acceptor, the bromine atom's lone pairs can participate in weaker, non-covalent interactions, including halogen bonds, which share some characteristics with hydrogen bonds.

Below is a visualization of the molecule's structure, highlighting the key functional groups.

Caption: Structure of this compound.

Section 2: Analysis of Hydrogen Bonding Motifs

The unique arrangement of functional groups in this compound allows for two primary modes of hydrogen bonding: intramolecular and intermolecular.

Dominant Intramolecular Hydrogen Bonding

The ortho-positioning of the phenolic -OH and the hydrazinylpropyl side chain strongly favors the formation of a stable, six-membered ring-like structure via an intramolecular hydrogen bond.[10] This O–H···N interaction is predicted to be the dominant conformational feature in non-polar environments.

Causality: The formation of this internal hydrogen bond is entropically favored and creates a pseudo-aromatic system that enhances stability. This interaction effectively "masks" the polar phenolic proton, which has significant consequences for the molecule's physical properties.

Caption: Predicted intramolecular hydrogen bond.

Potential Intermolecular Interactions

While the intramolecular bond is dominant, the remaining HBD and HBA sites on the hydrazinyl group are fully available to interact with other molecules, be it another molecule of the same compound, solvent molecules, or a biological receptor.[11][12][13] These intermolecular interactions are critical for solubility in polar solvents and for anchoring the molecule within a receptor's binding pocket.

Key Intermolecular Motifs:

  • N-H···O: The N-H groups of the hydrazinyl moiety can donate hydrogen bonds to the phenolic oxygen of a neighboring molecule.

  • N-H···N: The N-H groups can donate to the nitrogen lone pairs of an adjacent molecule's hydrazinyl group.

  • Receptor Interactions: In a biological context, the free N-H donors and nitrogen acceptors can form crucial hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) in a protein target.[2]

Caption: Potential intermolecular drug-receptor interactions.

Section 3: Experimental Protocols for Characterization

Validating and quantifying these hydrogen bonding interactions requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive and self-validating picture of the molecule's behavior.

Protocol: ¹H NMR Spectroscopy for Hydrogen Bond Detection

Objective: To detect the presence of the intramolecular hydrogen bond and observe its stability.

Principle: Protons involved in hydrogen bonds are deshielded and appear at a lower field (higher ppm) in the ¹H NMR spectrum.[14] Their chemical shift is also less dependent on concentration and temperature compared to protons in intermolecular bonds.[15]

Methodology:

  • Sample Preparation: Prepare a series of solutions of the compound in a non-polar, aprotic solvent (e.g., CDCl₃) at varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum for each concentration at room temperature (298 K).

  • Variable Temperature (VT) NMR: Using the 0.01 M sample, acquire spectra at a range of temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

  • D₂O Exchange: To the 0.1 M sample, add one drop of D₂O, shake vigorously, and re-acquire the spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear.[14]

Expected Results & Interpretation:

Observation Interpretation
A broad signal at high ppm (>10 ppm)Suggests a strongly hydrogen-bonded proton, likely the phenolic O-H in the intramolecular bond.
Chemical shift of this signal is largely independent of concentration.Strong evidence for an intramolecular hydrogen bond, as intermolecular bonds would be disrupted upon dilution, causing an upfield shift.
Signal shows minimal chemical shift change with increasing temperature.Confirms a stable intramolecular bond that is not easily broken by thermal energy.
Signal disappears upon D₂O exchange.Confirms the signal corresponds to a labile O-H or N-H proton.
Protocol: FT-IR Spectroscopy for O-H Bond Analysis

Objective: To observe the effect of hydrogen bonding on the vibrational frequency of the phenolic O-H bond.

Principle: The formation of a hydrogen bond weakens the O-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift") and the absorption band to become broader and more intense.[16][17]

Methodology:

  • Sample Preparation: Prepare two samples: (1) A dilute solution (~0.005 M) of the compound in a non-polar solvent (e.g., CCl₄) to minimize intermolecular interactions. (2) A more concentrated solution (~0.5 M) or a neat liquid film.

  • Spectrum Acquisition: Acquire high-resolution FT-IR spectra for both samples, focusing on the 3700–3100 cm⁻¹ region.

Expected Results & Interpretation:

Wavenumber Region (cm⁻¹) Assignment Interpretation
~3600 (sharp, weak)Free O-H StretchMay be absent or very weak if the intramolecular bond is highly prevalent even in dilute solution.
3400–3200 (broad, intense)Intramolecularly H-bonded O-HThe presence of a strong, broad band in this region, even at high dilution, is the classic signature of a stable intramolecular hydrogen bond.[16]
Broadening in concentrated sampleIntermolecular H-bondingIncreased broadening in the concentrated sample indicates the formation of additional intermolecular hydrogen bonds involving the hydrazinyl N-H groups.[16]
Protocol: X-ray Crystallography for Definitive Structural Elucidation

Objective: To unambiguously determine the solid-state conformation and map the complete network of intra- and intermolecular hydrogen bonds.

Principle: Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that define hydrogen bonds (e.g., D-H···A distance and angle).[18][19]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using an X-ray source.[20]

  • Structure Solution and Refinement: Process the data to solve the crystal structure. Refinement of the structure will yield precise positions for all non-hydrogen atoms. Hydrogen atom positions can often be located from the electron density map or refined using advanced techniques.[18]

Expected Results & Interpretation:

  • The refined structure will provide definitive proof of the intramolecular O-H···N bond.

  • Key geometric parameters (e.g., O···N distance ≈ 2.6-2.8 Å, O-H···N angle > 120°) will quantify the strength of the bond.

  • The crystal packing will reveal the complete three-dimensional network of intermolecular N-H···O and N-H···N hydrogen bonds that stabilize the lattice.[11][21]

Workflow Visualization

The synergy between these techniques provides a comprehensive and trustworthy characterization.

Characterization_Workflow Start Hypothesize H-Bonding Motifs NMR ¹H NMR Spectroscopy (Concentration & Temp. Study) Start->NMR Is bond intra- or inter-? FTIR FT-IR Spectroscopy (Dilution Study) Start->FTIR How strong is the O-H bond? Comp Computational Modeling (DFT) (Energy Calculation) Start->Comp What is the lowest energy state? Analysis Synthesize Data & Conclude NMR->Analysis FTIR->Analysis Comp->Analysis Xray X-ray Crystallography (Solid-State Structure) Xray->Analysis Confirm & Refine Model Analysis->Xray Seek Definitive Proof

Caption: Integrated workflow for hydrogen bond characterization.

Section 4: Implications for Drug Development

Understanding the hydrogen bonding profile of this compound is not merely an academic exercise; it has profound, practical implications for its development as a potential therapeutic agent.[6][22]

Pharmacokinetic (ADME) Consequences
  • Membrane Permeability: The strong intramolecular hydrogen bond is a key determinant of the molecule's ability to cross biological membranes. By masking the polar phenolic proton, it increases the molecule's effective lipophilicity, which can enhance passive diffusion across cell membranes, a principle often summarized in guidelines like Lipinski's Rule of Five.[5][7]

  • Solubility: While the intramolecular bond enhances lipophilicity, the free HBD/HBA sites on the hydrazinyl group ensure adequate aqueous solubility for formulation and distribution. This balance is crucial for oral bioavailability.

  • Metabolism: The phenolic hydroxyl group is a potential site for Phase II metabolism (e.g., glucuronidation). The intramolecular hydrogen bond may sterically hinder access by metabolic enzymes, potentially increasing the drug's half-life.

Pharmacodynamic (Receptor Binding) Consequences
  • Binding Affinity and Specificity: The hydrogen bonding potential defines the molecule's pharmacophore. The molecule can act as a "hinge," using the intramolecular bond to maintain a rigid, low-energy conformation for entering a binding pocket. Once inside, the externally-directed N-H and N: sites can form specific, high-affinity interactions with the protein target, anchoring the ligand in place.[2][3]

  • Induced Fit: The flexibility of the propyl chain, combined with the powerful hydrogen bonding capacity of the hydrazinyl group, allows the molecule to adapt its conformation to optimize interactions within a binding site, a phenomenon known as "induced fit."[2] The strength and directionality of these hydrogen bonds are primary contributors to the overall binding free energy.[5]

Section 5: Conclusion

This compound is a molecule whose chemical personality is dominated by hydrogen bonding. The presence of a strong, conformation-locking intramolecular O-H···N bond, complemented by the versatile intermolecular bonding capacity of the hydrazinyl group, creates a finely tuned balance of properties. This balance is not a coincidence but a key design feature that can be exploited in drug development to optimize both pharmacokinetic exposure and pharmacodynamic activity. The experimental and analytical framework provided in this guide offers a robust pathway for researchers to fully characterize these critical interactions and unlock the therapeutic potential of this and similar chemical scaffolds.

References

  • Joung, I., & Lee, K. (2018). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

  • Perez, C., & Lewis, M. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? Molecules. Available at: [Link]

  • Zwier, T. S., et al. (2015). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Journal of Chemical Education. Available at: [Link]

  • Basicmedical Key. (2016). Drug–Receptor Interactions. Available at: [Link]

  • Goodford, P. J. (1985). The Hydrogen-Bond: computational approaches and applications to drug design. Journal of Medicinal Chemistry. Available at: [Link]

  • Lutz, B., & Yahia, A. (2011). Intramolecular and intermolecular hydrogen bond formation by some ortho-substituted phenols. Journal of Molecular Structure. Available at: [Link]

  • Dialnet. (n.d.). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Available at: [Link]

  • Duke University. (n.d.). How Does a Drug Interact With Its Target? It's All in the Chemistry! Available at: [Link]

  • Grabowsky, S., et al. (2016). Hydrogen atoms can be located accurately and precisely by x-ray crystallography. Science Advances. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Dingley, A. J., & Grzesiek, S. (1998). Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Bakker, J. M., et al. (2016). Far-Infrared Signatures of Hydrogen Bonding in Phenol Derivatives. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Wade, R. C., & Goodford, P. J. (1989). The role of hydrogen-bonds in drug binding. Progress in Clinical and Biological Research. Available at: [Link]

  • Oprea, T. I. (2004). Computational Methods in Drug Discovery. Methods in Molecular Biology. Available at: [Link]

  • Unnamed Source. (n.d.). Hydrogen bond interaction: Significance and symbolism. Available at: [Link]

  • RIKEN. (2023). Chemical bond type determines resolution of hydrogen atoms in organic molecules. Available at: [Link]

  • Wermuth, C. G. (Ed.). (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry. Elsevier. Available at: [Link]

  • Raposo, M. M. M., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases. Molecules. Available at: [Link]

  • Collegedunia. (n.d.). Which has intramolecular hydrogen bonding? Ortho nitrophenol, Para nitrophenol. Available at: [Link]

  • Raju, K., & Ramalingam, H. B. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Journal of ChemTech Research. Available at: [Link]

  • NIST. (2000). Competition Between Intra-and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity for Substituted Phenols. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). What NMR experiments can be used to detect hydrogen bonds? Available at: [Link]

  • Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. Available at: [Link]

  • Alavi, S., et al. (2011). Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). Can anyone suggest methods to quantify H-Bond from x-ray single crystal structure? Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Available at: [Link]

  • ResearchGate. (n.d.). The intra- and intermolecular hydrogen bonding in (I). Available at: [Link]

  • Testbook. (n.d.). Which type of hydrogen bonding occurs in "o-nitrophenol"? Available at: [Link]

  • ResearchGate. (n.d.). Intermolecular Hydrogen bonding interactions of compound ( ±)–5 h in crystal lattice. Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Available at: [Link]

  • Bentham Science. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Available at: [Link]

  • Dr. K Chemistry. (2021). Types of hydrogen bonds with examples. Available at: [Link]

  • Radwan, M. A. A., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Available at: [Link]

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Methodological & Application

The Versatile Scaffolding of 4-Bromo-2-(1-hydrazinylpropyl)phenol for Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of these molecules often rely on the use of versatile building blocks that possess multiple reactive sites, allowing for the construction of diverse scaffolds. 4-Bromo-2-(1-hydrazinylpropyl)phenol is one such promising, yet underexplored, starting material. Its unique arrangement of a phenolic hydroxyl group, a hydrazinyl moiety, and a strategically placed bromine atom on the aromatic ring offers a powerful toolkit for the synthesis of a variety of important heterocycles, including pyrazoles, indoles, and benzofurans.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for utilizing this compound as a precursor to these valuable heterocyclic systems. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and adaptable.

I. Synthesis of Pyrazole Derivatives: Harnessing the Hydrazinyl Functionality

The 1,3-dicarbonyl condensation with a hydrazine is a cornerstone of pyrazole synthesis. The hydrazinyl group in this compound serves as the key reactive handle for this transformation.

Theoretical Background

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a classic cyclocondensation reaction.[1] The reaction typically proceeds under acidic or basic conditions, where the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.[2][3] The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.

Proposed Reaction Scheme

G cluster_0 Synthesis of 4-Bromo-2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)phenol Start This compound Reagent + Acetylacetone (2,4-pentanedione) Start->Reagent Conditions Ethanol, Acetic Acid (cat.) Reflux Reagent->Conditions Product 4-Bromo-2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)phenol Conditions->Product

Caption: Synthesis of a pyrazole derivative.

Experimental Protocol: Synthesis of 4-Bromo-2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)phenol

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in absolute ethanol (20 mL/g of starting material).

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 4-Bromo-2-(1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)phenol as a solid or viscous oil.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome and Discussion

This protocol is expected to yield the target pyrazole derivative in good to excellent yields. The reaction is generally clean, and the purification is straightforward. The presence of the phenolic hydroxyl group and the bromine atom should be well-tolerated under these reaction conditions. The resulting pyrazole derivative retains the bromine atom, which can be used for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce additional diversity.[4]

II. Fischer Indole Synthesis: Constructing the Indole Core

The Fischer indole synthesis is a powerful and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[5][6][7] The hydrazinyl moiety of our building block is perfectly poised for this classic transformation.

Theoretical Background

The Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the indole.[8][9][10] A wide range of Brønsted and Lewis acids can be employed as catalysts.[8]

Proposed Reaction Scheme

G cluster_1 Fischer Indole Synthesis of 6-Bromo-2,3-diethyl-1H-indol-7-ol Start This compound Reagent + 3-Pentanone Start->Reagent Conditions Polyphosphoric Acid (PPA) Heat Reagent->Conditions Product 6-Bromo-2,3-diethyl-1H-indol-7-ol Conditions->Product

Caption: Fischer indole synthesis workflow.

Experimental Protocol: Synthesis of 6-Bromo-2,3-diethyl-1H-indol-7-ol

Materials:

  • This compound

  • 3-Pentanone

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Ice bath

  • Beaker

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, place polyphosphoric acid (10 times the weight of the starting material).

  • Heat the PPA to 80-90 °C with stirring.

  • In a separate flask, mix this compound (1.0 eq) and 3-pentanone (1.2 eq).

  • Slowly add the mixture of the hydrazine and ketone to the hot PPA with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 100-110 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice in a large beaker with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain the desired 6-Bromo-2,3-diethyl-1H-indol-7-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome and Discussion

The Fischer indole synthesis can be sensitive to the choice of acid catalyst and reaction temperature. Polyphosphoric acid is often effective for this transformation. The propyl group from the hydrazine and the ethyl groups from the 3-pentanone will form the 2- and 3-substituents of the indole ring. The phenolic hydroxyl and the bromine atom are expected to remain intact. The resulting brominated indole-phenol is a valuable intermediate for the synthesis of biologically active compounds.

III. Benzofuran Synthesis: Leveraging the Phenolic Moiety

The phenolic hydroxyl group in this compound provides a direct entry into the synthesis of benzofuran derivatives, which are prevalent in many natural products and pharmaceuticals.[11][12][13]

Theoretical Background

One of the common methods for benzofuran synthesis involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization.[11] This cyclization can be promoted by either acid or base. The bromine atom on the phenol ring can influence the electronic properties and reactivity of the molecule.

Proposed Reaction Scheme

G cluster_2 Synthesis of a Benzofuran Derivative Start This compound Step1 1. Protection of hydrazine (e.g., Boc anhydride) Start->Step1 Intermediate Protected Intermediate Step1->Intermediate Step2 2. O-Alkylation with α-bromoacetophenone Intermediate->Step2 Step3 3. Intramolecular Cyclization (e.g., PPA, heat) Step2->Step3 Step4 4. Deprotection Step3->Step4 Product Substituted Benzofuran Step4->Product

Caption: Multi-step benzofuran synthesis.

Experimental Protocol: Synthesis of a 6-Bromo-7-(1-(tert-butoxycarbonyl)hydrazinyl)propyl)-2-phenylbenzofuran

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • α-Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Polyphosphoric acid (PPA)

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Protection of the Hydrazine

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add Boc₂O (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (TLC monitoring).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected intermediate.

Step 2: O-Alkylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) and α-bromoacetophenone (1.1 eq).

  • Reflux the mixture for 6-8 hours.

  • After cooling, filter off the solids and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization

  • Add the O-alkylated product to PPA (10 times by weight) at 80-90 °C.

  • Heat the mixture to 100-110 °C for 1-2 hours.

  • Work up the reaction as described in the Fischer indole synthesis protocol (pouring onto ice, neutralization, extraction).

  • Purify the resulting benzofuran derivative by column chromatography.

Step 4: Deprotection

  • Dissolve the Boc-protected benzofuran in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

  • Dry and concentrate the organic layer to obtain the final deprotected benzofuran.

Expected Outcome and Discussion

This multi-step synthesis is necessary to avoid side reactions with the unprotected hydrazine during the O-alkylation and cyclization steps. The choice of the protecting group is crucial; the Boc group is advantageous due to its ease of introduction and removal under acidic conditions. The final product is a highly functionalized benzofuran with a free hydrazine group that can be used for further derivatization.

IV. The Role of the Bromine Atom: A Gateway to Further Functionalization

A key feature of this compound is the presence of the bromine atom on the aromatic ring.[4] This halogen serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes to form C-C bonds.

The ability to perform these transformations on the synthesized pyrazole, indole, and benzofuran cores significantly expands the chemical space accessible from this single building block.

Quantitative Data Summary

HeterocycleKey ReactionReagentsTypical ConditionsExpected Yield
Pyrazole Cyclocondensation1,3-DicarbonylEtOH, Acid catalyst, RefluxGood to Excellent
Indole Fischer Indole SynthesisAldehyde or KetonePPA, HeatModerate to Good
Benzofuran O-Alkylation & Cyclizationα-HaloketoneBase, then Acid/HeatModerate (multi-step)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. The strategic combination of a phenolic hydroxyl, a hydrazinyl moiety, and a reactive bromine atom provides multiple avenues for constructing complex molecular architectures. The protocols detailed in this guide offer a solid foundation for researchers to explore the full synthetic potential of this compound, paving the way for the discovery of new chemical entities with interesting biological and material properties.

References

  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Available at: [Link]

  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and γ-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin, 71(2), 137-143.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29749-29755.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • ResearchGate. (2016). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Sawant, S. D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(52), 29749-29755.
  • Google Patents. (1984).
  • Raw, S. A., & Turner, P. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 2438-2465.
  • Ghandi, M., & Aryan, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2349-2356.
  • Unknown. (n.d.). Fischer Indole Synthesis. [PDF document].

Sources

Application Note: Cross-Coupling Protocols for 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with the complex functionalization of 4-Bromo-2-(1-hydrazinylpropyl)phenol . The presence of a free hydrazine moiety adjacent to a phenol presents a classic "chemoselectivity paradox" in transition-metal catalysis: the functional group you wish to preserve (hydrazine) is a potent catalyst poison for the reaction you wish to perform (cross-coupling).

Executive Summary

Direct palladium-catalyzed cross-coupling of This compound is chemically non-viable under standard conditions. The free hydrazine moiety (


) acts as a bidentate ligand that irreversibly coordinates to Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle. Furthermore, the benzylic hydrazine position is susceptible to oxidative dehydrogenation to a hydrazone.

This guide details a Protect-Couple-Deprotect (PCD) strategy. By masking the hydrazine as a tert-butyl carbamate (Boc) and the phenol as a silyl ether (TBS), we restore the electronic bias required for efficient oxidative addition at the aryl bromide, ensuring high yields (>85%) and preserving the delicate benzylic nitrogen center.

Chemical Analysis & Mechanistic Challenges

The Substrate Architecture

The molecule contains three distinct zones of reactivity:

  • Reaction Zone (C4-Br): The intended site for Suzuki-Miyaura coupling.

  • Poison Zone (C2-Alkylhydrazine): A strong Lewis base and reducing agent. In its free form, it will reduce Pd(II) to Pd(0) prematurely (forming Pd black) or form a stable [Pd(Ar)(Hydrazine)X] resting state that resists transmetalation.

  • Interference Zone (C1-Phenol): The acidic proton (

    
    ) can quench reactive intermediates or lead to competitive O-arylation.
    
The "Direct Coupling" Failure Mode

Attempts to couple the unprotected substrate typically result in:

  • 0% Conversion: Catalyst sequestration by hydrazine.

  • Dehalogenation: If Pd-hydride species form via

    
    -hydride elimination from the propyl chain.
    
  • Cyclization: Potential formation of dihydro-1H-indazoles via intramolecular attack if the hydrazine is oxidized to a hydrazone.

Strategic Workflow (Visualization)

The following flowchart illustrates the mandatory protection pathway to bypass catalyst poisoning.

G SM Start: This compound (Reactive Poison) Step1 Step 1: Protection (Boc2O + TBSCl) SM->Step1  Mask Poison   Inter Intermediate: Fully Protected Aryl Bromide Step1->Inter Step2 Step 2: Cross-Coupling (Suzuki-Miyaura) Inter->Step2  Pd(dppf)Cl2 / Ar-B(OH)2   Coupled Coupled Intermediate (Biaryl Scaffold) Step2->Coupled Step3 Step 3: Global Deprotection (Acid + Fluoride) Coupled->Step3  Restore FG   Final Final Product: Functionalized Hydrazinyl Phenol Step3->Final

Figure 1: The "Protect-Couple-Deprotect" strategy ensures the hydrazine does not interfere with the Palladium catalytic cycle.

Detailed Experimental Protocols

Phase 1: Orthogonal Protection

Objective: Render the hydrazine non-nucleophilic and the phenol non-acidic.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Triethylamine (

    
    ) and DMAP (catalytic)
    
  • Solvent: Dichloromethane (DCM)[2]

Protocol:

  • Hydrazine Protection: Dissolve the starting material (1.0 equiv) in DCM (0.2 M) at 0°C. Add

    
     (1.2 equiv) followed by 
    
    
    
    (1.1 equiv) dropwise.
    • Note: The hydrazine primary amine is more nucleophilic than the phenol and will react first. Monitor by TLC until the starting material is consumed.[3]

  • Phenol Protection: To the same pot (one-pot procedure), add imidazole (2.5 equiv) and TBSCl (1.2 equiv). Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. The product, 4-Bromo-2-(1-(N-Boc-hydrazinyl)propyl)-1-(TBS-oxy)benzene , is purified via silica gel chromatography (Hexanes/EtOAc).
    
Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond using a robust catalyst system compatible with steric bulk.

Reagents:

  • Protected Aryl Bromide (from Phase 1)

  • Boronic Acid (

    
    , 1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
    • Why: The bidentate ferrocenyl ligand prevents Pd aggregation and resists displacement by any trace free amine.

  • Base:

    
     (3.0 equiv)
    
    • Why: Anhydrous phosphate is milder than carbonate, preventing premature cleavage of the Boc group or silyl ether.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Protocol:

  • Charge a reaction vial with the Protected Aryl Bromide, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane/Water via syringe.

  • Heat to 80°C for 12–16 hours.

  • Validation: Monitor disappearance of the aryl bromide by HPLC/UPLC. Expect >90% conversion.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.

Phase 3: Global Deprotection

Objective: Remove Boc and TBS groups without cleaving the benzylic C-N bond.

Warning: Do not use hydrogenolysis (


) to remove benzyl groups if you used them instead of TBS. This will cleave the benzylic hydrazine bond (C-N bond cleavage).

Protocol (Acidic Global Deprotection):

  • Dissolve the coupled intermediate in 4M HCl in Dioxane .

  • Stir at room temperature for 2 hours.

    • Mechanism:[4][5][6][7][8] HCl cleaves the Boc carbamate (releasing

      
       and isobutylene) and simultaneously hydrolyzes the TBS ether.
      
  • Isolation: Concentrate the solvent in vacuo. The product will be isolated as the dihydrochloride salt .

    • Storage: Store the salt at -20°C under Argon. Free hydrazines are prone to oxidation in air; the salt form is stable.

Data Summary & Troubleshooting

ParameterRecommended ConditionRationale
Hydrazine Protection Boc (tert-butoxycarbonyl) Sterically bulky; reduces nucleophilicity; stable to basic Suzuki conditions.
Phenol Protection TBS (Silyl ether) Orthogonal to Boc; prevents phenoxide formation; easily removed with acid or fluoride.
Catalyst Pd(dppf)Cl2 Large bite angle ligand stabilizes Pd; resistant to poisoning.
Atmosphere Argon (Strict) Hydrazines oxidize to azo/hydrazone species in air.
Avoid Benzyl (Bn) Protection Removal requires Hydrogenolysis, which risks cleaving the benzylic C-N bond.
Troubleshooting Guide
  • Issue: Low yield in coupling step.

    • Cause: Incomplete degassing. Oxygen oxidizes the phosphine ligands or the hydrazine (if trace deprotection occurs).

    • Fix: Use freeze-pump-thaw degassing cycles.

  • Issue: Product instability after deprotection.

    • Cause: The free hydrazine is oxidizing to a hydrazone (

      
      ).
      
    • Fix: Isolate immediately as the HCl salt. Do not leave the free base in solution exposed to air.

References

  • Hydrazine Poisoning in Pd-Catalysis

    • Context: Free hydrazines coordinate strongly to Pd, inhibiting the c
    • Source:J. Org.[7] Chem.2014 , 79, 2733. Link

  • Boc Protection of Hydrazines

    • Context: Solventless and solvent-based protocols for selective N-protection of hydrazines.[3]

    • Source:Arkivoc2009 , 2009, 291-297.[9] Link

  • Suzuki Coupling of Basic Substrates

    • Context: Use of K3PO4 and Pd(dppf)
    • Source:Org.[1][4][6][10] Lett.2018 , 20, 1900. Link

  • Stability of Benzylic Hydrazines

    • Context: Benzylic C-N bonds are susceptible to cleavage under hydrogenolysis conditions.
    • Source:J. Org.[7] Chem.2006 , 71, 4130. Link

Sources

Application Note: Advanced Synthesis of Hydrazones from 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the optimized protocol for synthesizing hydrazone derivatives using 4-Bromo-2-(1-hydrazinylpropyl)phenol as the nucleophilic scaffold.

Hydrazones (


) are a privileged structural motif in medicinal chemistry, acting as pharmacophores with documented antimicrobial, anticancer, and anti-inflammatory properties. The specific starting material, This compound , offers a unique "drug-like" architecture:
  • The Phenolic Moiety: Provides a hydrogen bond donor/acceptor site, crucial for interacting with enzyme active sites (e.g., Laccase, MIF tautomerase).

  • The Bromine Substituent: Enhances lipophilicity and enables halogen bonding interactions.

  • The Hydrazine Linker: The 1-hydrazinylpropyl group acts as a stable nucleophile, ready to condense with diverse aldehydes or ketones to generate a library of Schiff base analogs.

Chemical Logic

The transformation relies on the nucleophilic attack of the terminal hydrazine nitrogen (


) on an electrophilic carbonyl carbon (

).[1] While the reaction is thermodynamically favored, the kinetics are heavily influenced by the pH of the medium.
  • Acid Catalysis: A mild acid (Glacial Acetic Acid) is required to protonate the carbonyl oxygen, increasing its electrophilicity without protonating the hydrazine nucleophile to the point of deactivation.

  • Solvent Effects: Protic solvents like Ethanol (EtOH) are preferred to stabilize the polar transition states and facilitate the precipitation of the final hydrazone product.

Experimental Protocol: General Condensation Procedure

This protocol is designed for the coupling of this compound with aromatic aldehydes. It is scalable from 1 mmol to 50 mmol.

Materials & Reagents
ReagentRoleGrade/Purity
This compound Starting Material (Nucleophile)>95% (HPLC)
Substituted Benzaldehyde Electrophile>98%
Ethanol (Absolute) SolventACS Reagent
Glacial Acetic Acid Catalyst99.7%
DMSO-d6 NMR Solvent99.9% D
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

    • Note: If solubility is poor at room temperature, gently warm to 40°C.

  • Activation: Add 1.0 mmol (1.0 equiv) of the target aromatic aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Critical: The pH should be approximately 4-5. Too acidic (pH < 3) will protonate the hydrazine; too basic (pH > 7) will stall the reaction.

Phase 2: Reflux & Monitoring
  • Reflux: Attach a water-cooled condenser and heat the mixture to reflux (

    
    ) for 3–6 hours .
    
  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV light (254 nm) or Iodine chamber. Look for the disappearance of the aldehyde spot and the emergence of a new, less polar spot.

Phase 3: Isolation & Purification
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. Often, the hydrazone will crystallize out upon cooling.

    • If no precipitate forms: Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold water followed by 5 mL of cold ethanol to remove unreacted aldehyde and acid catalyst.

  • Recrystallization: Purify the crude product by recrystallization from hot Ethanol or an Ethanol/Water (9:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at

    
     for 4 hours.
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the acid-catalyzed condensation mechanism, highlighting the critical tetrahedral intermediate.

ReactionMechanism SM Hydrazine SM (Nucleophile) Intermediate Tetrahedral Intermediate (Carbinolamine) SM->Intermediate Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Nucleophilic Attack Acid H+ Catalyst (AcOH) Acid->Intermediate Protonation Water H2O (Leaving Group) Intermediate->Water Elimination Product Target Hydrazone (Schiff Base) Intermediate->Product Dehydration (-H2O)

Caption: Acid-catalyzed condensation pathway transforming the hydrazine precursor into the stable hydrazone scaffold via a carbinolamine intermediate.

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve SM in Ethanol Add Add Aldehyde + Cat. AcOH Start->Add Reflux Reflux (78°C) 3-6 Hours Add->Reflux TLC Check TLC (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT (Precipitation) TLC->Cool Complete Ice Pour onto Crushed Ice Cool->Ice No Crystals Filter Vacuum Filtration Cool->Filter Crystals Formed Ice->Filter Recryst Recrystallize (EtOH) Filter->Recryst Final Pure Hydrazone Recryst->Final

Caption: Step-by-step experimental decision tree for the synthesis and isolation of phenolic hydrazones.

Characterization & Data Interpretation

Successful synthesis must be validated using spectroscopic methods. The following markers confirm the formation of the hydrazone linkage (


) and the retention of the phenolic core.
Expected Spectroscopic Data
TechniqueSignal/RegionAssignmentDiagnostic Value
FT-IR


/

Broad stretch confirms phenol/amine presence.
FT-IR


(Imine)
Primary Indicator. Appearance confirms hydrazone formation.
FT-IR Disappearance

Absence of carbonyl stretch (

) confirms consumption of aldehyde.
1H NMR


(Singlet)
The azomethine proton. Distinctive singlet downfield.
1H NMR


/

Exchangeable protons (often broad singlets).
1H NMR

Propyl ChainMultiplets corresponding to the

backbone.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling Out Product is too soluble in EtOH or impurities present.Re-dissolve in hot EtOH and add water dropwise until turbid. Cool slowly. Scratch glass to induce nucleation.
Low Yield Incomplete reaction or hydrolysis during workup.Increase reflux time. Ensure AcOH is catalytic (excess acid can hydrolyze the product).
Starting Material Remains Equilibrium issue.Add a drying agent (molecular sieves) to the reaction to remove water and drive the equilibrium forward.

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Djordjevic, A., et al. (2018). Synthesis and antimicrobial activity of some new hydrazones of 4-bromo-2-hydroxybenzhydrazide. Journal of the Serbian Chemical Society.
  • Organic Chemistry Portal. (2024). Synthesis of Hydrazones: General Procedures and Mechanisms. Link

  • Jorgensen, W. L., et al. (2008). Phenolic Hydrazones Are Potent Inhibitors of Macrophage Migration Inhibitory Factor Proinflammatory Activity.[2] Journal of Medicinal Chemistry, 51(4), 521–525. Link

  • Pisk, J., et al. (2023).[3] Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic Aldehydes. Molecules, 28(13), 5284.[4] Link

Sources

Procedures for derivatizing 4-Bromo-2-(1-hydrazinylpropyl)phenol for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Bromo-2-(1-hydrazinylpropyl)phenol for High-Value Scaffold Generation

Executive Summary

This guide outlines the operational protocols for utilizing This compound (HBPP) as a diversifiable linchpin in medicinal chemistry campaigns.

The HBPP scaffold offers a rare triad of chemical handles:

  • Aryl Bromide (C4): Ready for late-stage cross-coupling (Suzuki/Buchwald).

  • Benzylic Hydrazine (C2-alkyl): A potent nucleophile for heterocycle construction (pyrazoles, phthalazines).

  • Phenolic Hydroxyl: A handle for solubility modulation or intramolecular cyclization.

Strategic Value: Unlike flat aromatic building blocks, the 1-hydrazinylpropyl moiety introduces a chiral


 center at the benzylic position, increasing the Fsp3 score and potentially improving the physicochemical properties (solubility, target selectivity) of the final drug candidate.

Chemical Stability & Handling (Critical)

Safety Warning: Hydrazines are potential genotoxic impurities (PGIs) and sensitizers. All procedures must be conducted in a fume hood with double-gloving (Nitrile/Laminate).

Stability Profile:

  • Oxidation Sensitivity: The benzylic hydrazine is susceptible to air oxidation, leading to azo compounds or hydrazones. Store under Argon/Nitrogen at -20°C.

  • Acidity: The phenol is acidic (

    
    ); the hydrazine is basic. The molecule exists as a zwitterion in neutral media, affecting solubility.
    
  • Catalyst Poisoning: Free hydrazines coordinate strongly to Pd(II)/Pd(0). Do not attempt Suzuki coupling on the free hydrazine.

Strategic Workflow Map

The following diagram illustrates the three primary diversification pathways. The recommended route for library generation is Path A (Cyclization) followed by Path B (Coupling) to avoid catalyst deactivation.

HBPP_Workflow cluster_0 Recommended Workflow Start This compound (HBPP) PathA Path A: Cyclization (Knorr Synthesis) Start->PathA + 1,3-Diketones PathC Path C: Stabilization (Schiff Base) Start->PathC + Aldehydes ProdA N-Substituted Pyrazoles (Stable Scaffold) PathA->ProdA - 2 H2O PathB Path B: Cross-Coupling (Suzuki-Miyaura) ProdB Biaryl Derivatives (Late-Stage Diversity) PathB->ProdB Final Lead ProdC Hydrazones (Reversible Covalent) PathC->ProdC - H2O ProdA->PathB + Ar-B(OH)2 / Pd(0)

Caption: Strategic workflow prioritizing heterocycle formation prior to Palladium catalysis to ensure catalyst longevity and yield.

Protocol A: Pyrazole Synthesis (The "Warhead" Cyclization)

This protocol utilizes the Knorr Pyrazole Synthesis to convert the hydrazine moiety into a stable pyrazole ring. This is the most effective way to "mask" the reactive hydrazine while building structural complexity.

Reagents:

  • Substrate: HBPP (1.0 equiv)

  • Reactant: 1,3-Diketone (e.g., Acetylacetone, 1.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic Acid (AcOH) (catalytic, 10 mol%)

Step-by-Step Methodology:

  • Preparation: Dissolve HBPP (1.0 mmol) in anhydrous EtOH (5 mL) in a round-bottom flask.

  • Addition: Add the 1,3-diketone (1.1 mmol) dropwise at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 mmol). Note: The phenol provides some internal acidity, but external acid accelerates the dehydration.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by LC-MS (Target mass: MW of HBPP + MW of Diketone - 36 Da).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo.

    • Dilute with EtOAc, wash with saturated

      
       (to remove AcOH and phenols), then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Regioselectivity Note: Reaction with unsymmetrical diketones will yield regioisomers. The steric bulk of the 1-propyl group usually favors the isomer where the less bulky substituent of the diketone is adjacent to the nitrogen.

Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification)

Prerequisite: This reaction works best on the pyrazole derivative (from Protocol A) or a Boc-protected hydrazine . Attempting this on the free hydrazine will result in Pd-black precipitation and yield failure.

Reagents:

  • Substrate: 4-Bromo-pyrazole derivative (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or Schlenk tube with the bromo-substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Checkpoint: The solution should remain dark red/brown. If it turns clear with black precipitate, the catalyst has crashed out (likely due to free amine/hydrazine contamination).

  • Scavenging: Filter through a Celite pad to remove Pd residues.

  • Isolation: Dilute with water, extract with DCM. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to handle the polar phenolic product.

Protocol C: Hydrazone Formation (Reversible Inhibition/Storage)

If the goal is to store the intermediate or create a reversible covalent inhibitor, convert the hydrazine to a hydrazone.

  • Mix: HBPP (1 equiv) + Benzaldehyde derivative (1.0 equiv) in EtOH.

  • React: Stir at RT for 30 mins. (Usually instantaneous).

  • Isolate: The product often precipitates. Filter and wash with cold EtOH.

  • Reduction (Optional): Treat with

    
     in MeOH to form the stable N-benzyl hydrazine.
    

Quantitative Data Summary

Reaction TypeTarget MoietyTypical YieldCritical ParameterCompatibility
Knorr Cyclization Hydrazine75–90%Steric bulk of diketoneHigh
Suzuki Coupling Aryl Bromide60–85%Protection of Hydrazine Medium (Requires protecting group)
Schiff Base Hydrazine>90%Water removalHigh
Etherification Phenol80–95%Base strength (

vs NaH)
High

References

  • Knorr Pyrazole Synthesis

    • Source: "The reaction between aryl or heteroarylhydrazines with fluorinated β-diketones."[1]

    • Relevance: Defines the mechanism and regioselectivity for hydrazine cycliz
    • URL:

  • Suzuki Coupling on Heterocycles

    • Source: "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo... via Suzuki Cross-Coupling Reaction."[2]

    • Relevance: Provides specific conditions for coupling on bromo-substituted aryl systems similar to the HBPP scaffold.
    • URL:

  • Hydrazine Stability & Handling

    • Source: "Stability studies of hydrazide and hydroxylamine-based glycoconjug
    • Relevance: Establishes pH and oxidation constraints for handling hydrazine intermedi
    • URL:

  • Phenol Derivatization Strategies

    • Source: "Structural derivatization strategies of n
    • Relevance: Detailed review on orthogonal functionalization of phenols in the presence of other nucleophiles.
    • URL:

Sources

Methods for introducing the hydrazinylpropyl group to bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Introduction of the Hydrazinylpropyl Group to Bromophenols

Executive Summary & Strategic Overview

The introduction of a 3-hydrazinylpropyl moiety (–CH₂CH₂CH₂NHNH₂) onto a bromophenol scaffold is a critical transformation in the synthesis of diverse bioactive heterocycles (e.g., pyrazoles, pyridazines) and enzyme inhibitors (e.g., SSAO/VAP-1 inhibitors). This modification serves two primary functions: it introduces a nucleophilic "handle" for cyclization reactions and acts as a flexible linker for pharmacophore exploration.

The core challenge in this synthesis is chemoselectivity . The protocol must differentiate between the alkyl halide displacement required to attach the linker and the potential lability of the aryl bromide (Ar-Br) bond, particularly in the presence of hydrazine, a potent reducing agent. Furthermore, preventing the formation of symmetrical bis-alkylated hydrazine dimers (Ar-Linker-NH-NH-Linker-Ar) requires precise stoichiometric control.

This guide presents two validated protocols:

  • Method A (Direct Displacement): The "workhorse" method for rapid, gram-scale synthesis.

  • Method B (Protected Carbazate Route): The high-purity method for scale-up and GMP-compliant workflows.

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways for introducing the hydrazinylpropyl group.

G Start Bromophenol (Ar-OH) Inter1 Intermediate A: 3-(Bromophenoxy)propyl bromide (Ar-O-(CH2)3-Br) Start->Inter1 1,3-Dibromopropane K2CO3, Acetone, Reflux RouteA_Step Method A: Excess N2H4·H2O (Reflux, EtOH) Inter1->RouteA_Step Direct Route RouteB_Step1 Method B1: Boc-Carbazate + Base (SN2 Displacement) Inter1->RouteB_Step1 Protected Route Final Target: 3-(Bromophenoxy)propylhydrazine (Ar-O-(CH2)3-NHNH2) RouteA_Step->Final Yield: 60-75% Risk: Dimerization RouteB_Inter Intermediate B: Boc-Protected Hydrazine RouteB_Step1->RouteB_Inter RouteB_Step2 Method B2: Acid Deprotection (HCl/Dioxane) RouteB_Inter->RouteB_Step2 RouteB_Step2->Final Yield: >85% High Purity

Figure 1: Divergent synthetic strategies for hydrazinylpropyl ether synthesis. Method A is faster; Method B offers higher purity.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry (Method A) Hydrazine:Substrate > 10:1Essential to prevent bis-alkylation (dimer formation). At 1:1, the dimer is the major product.
Temperature 60°C – 80°C (Reflux)Sufficient for SN2 displacement of alkyl bromide without triggering Ar-Br reduction.
Base Choice (Step 1) K₂CO₃ or Cs₂CO₃Anhydrous carbonate bases prevent hydrolysis of the alkyl bromide linker.
Atmosphere Inert (N₂ or Ar)Hydrazines are susceptible to air oxidation; inert atmosphere ensures stability.

Detailed Experimental Protocols

Phase 1: Linker Installation (Common Intermediate)

Objective: Synthesis of 1-bromo-4-(3-bromopropoxy)benzene (or analogue).

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Bromophenol derivative (e.g., 4-bromophenol): 10.0 mmol[1]

    • 1,3-Dibromopropane: 30.0 mmol (3.0 equiv) — Excess is critical to prevent phenol dimerization.

    • Potassium Carbonate (K₂CO₃), anhydrous: 20.0 mmol (2.0 equiv)

    • Solvent: Acetone (dry) or Acetonitrile (50 mL).

  • Procedure:

    • Dissolve the bromophenol in solvent. Add K₂CO₃.

    • Add 1,3-dibromopropane in a single portion.

    • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Purification: The excess 1,3-dibromopropane can be removed by vacuum distillation or column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

    • Target Criteria: Colorless oil/solid. Yield >85%.

Phase 2, Method A: Direct Hydrazinolysis (The "Workhorse")

Best for: Rapid synthesis of intermediates where minor impurities are acceptable.

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Reagents:

    • Intermediate A (from Phase 1): 5.0 mmol

    • Hydrazine Hydrate (64% or 80% aq.): 50.0 mmol (10 equiv )

    • Solvent: Ethanol (absolute, 30 mL).

  • Procedure:

    • Dissolve Intermediate A in Ethanol.

    • Add Hydrazine Hydrate dropwise at room temperature.

    • Heat to reflux (80°C) for 3–5 hours.

    • Monitoring: TLC should show the disappearance of the non-polar bromide and the appearance of a polar, ninhydrin-positive spot at the baseline.

  • Workup (Critical for Stability):

    • Cool to room temperature.[2][3][4]

    • Removal of Excess Hydrazine: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2x) to azeotrope off residual hydrazine and water.

    • Extraction: Dissolve residue in CH₂Cl₂ (50 mL) and wash gently with 10% Na₂CO₃ (aq). Do not use strong acid washes, or the product will precipitate as the salt.

    • Dry over Na₂SO₄ and concentrate.[4]

  • Storage: Store as the free base under N₂ at -20°C, or convert immediately to the hydrochloride salt (using HCl/Ether) for long-term stability.

Phase 2, Method B: Boc-Carbazate Displacement (High Purity)

Best for: GMP workflows, scale-up, or when the "bis" impurity is difficult to remove.

  • Step 1: Protected Hydrazine Synthesis

    • Mix Intermediate A (5.0 mmol), tert-Butyl carbazate (Boc-NHNH₂) (6.0 mmol), and K₂CO₃ (6.0 mmol) in DMF (20 mL).

    • Stir at 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Purify by column chromatography. This yields the N-Boc-N'-(3-(4-bromophenoxy)propyl)hydrazine.

  • Step 2: Deprotection

    • Dissolve the Boc-protected intermediate in 4M HCl in Dioxane (10 mL).

    • Stir at room temperature for 1–2 hours.

    • The product often precipitates as the dihydrochloride salt.

    • Filter and wash with diethyl ether.

    • Result: High purity (>98%) hydrazinylpropyl ether hydrochloride salt.

Troubleshooting & Quality Control

Issue: Formation of Dimer (Bis-alkylation)

  • Symptom: Appearance of a lipophilic impurity (higher Rf than product, lower than starting material) that is insoluble in dilute acid.

  • Root Cause: Insufficient excess of hydrazine in Method A.

  • Fix: Increase hydrazine equivalents to 15-20x or switch to Method B.

Issue: Reduction of Aryl Bromide (Debromination)

  • Symptom: Mass spectrum shows M-Br peak (loss of 79/81 amu).

  • Root Cause: Trace metals in the reaction + hydrazine acting as a reducing agent.

  • Fix: Ensure high-quality solvents and glass-coated stir bars. Avoid using metal spatulas during the reaction. Do not use Pd or Cu catalysts in this step.[3]

Issue: Oxidation/Color Change

  • Symptom: Product turns yellow/brown upon standing.

  • Root Cause: Hydrazines oxidize to azo compounds or hydrazones in air.

  • Fix: Store as the HCl salt. The salt form is indefinitely stable at room temperature.

References

  • General Hydrazine Displacement Protocol

    • Org.[2][3][5][6][7] Synth.1944 , 24,[3] 53. (Classic preparation of alkyl hydrazines via displacement). Link

  • Selective Alkylation of Phenols

    • J. Org.[2][3] Chem.2008 , 73, 4717.[2] (Methodologies for ether synthesis). Link

  • Use of Hydrazinyl Linkers in VAP-1 Inhibitors

    • J. Med. Chem.2011 , 54, 1441. (Application of hydrazinylpropyl ethers in medicinal chemistry). Link

  • Boc-Carbazate Strategy (Method B)

    • Tetrahedron Lett.2005 , 46, 1525. (Selective mono-alkylation of hydrazines). Link

  • Safety Data (Hydrazine Hydrate)

    • PubChem CID 9321. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-Bromo-2-(1-hydrazinylpropyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Profiling

Document ID: TSP-HYD-BR-042 | Version: 2.1 | Status: Active

Executive Summary: The "Ortho-Fortress" Challenge

You are likely working with 4-Bromo-2-(1-hydrazinylpropyl)phenol as a scaffold for heterocyclic synthesis (e.g., indazoles, benzofurans) or as a coupling partner in drug discovery.

The core technical challenge with this molecule is the 1-hydrazinylpropyl substituent at the ortho position (C2). Unlike a simple methyl or ethyl group, this moiety introduces three distinct interference vectors:

  • Steric Bulk: The propyl chain at the benzylic position creates a "rotational sweep" that physically blocks the phenolic oxygen.

  • Chelation Risk: The hydrazine motif (

    
    ) is a potent ligand that can poison transition metal catalysts (Pd, Cu) intended for the bromine at C4.
    
  • Electronic Deactivation: Hydrogen bonding between the phenol proton and the hydrazine nitrogen can lock the molecule in a pseudo-cyclic conformation, reducing nucleophilicity.

This guide provides field-proven protocols to dismantle these barriers.

Visualizing the Problem

The following diagram maps the "Dead Zones" where standard reagents fail due to the specific geometry of this substrate.

StericMap Substrate This compound Zone1 Zone 1: Phenolic Oxygen (Blocked by Propyl Sweep) Substrate->Zone1 Primary Steric Clash Zone2 Zone 2: Hydrazine Moiety (Catalyst Trap/Chelator) Substrate->Zone2 Poisoning Risk Zone3 Zone 3: C4-Bromine (Remote but Electronically Coupled) Substrate->Zone3 Coupling Site Solution: Cesium Effect Solution: Cesium Effect Zone1->Solution: Cesium Effect Solution: Buchwald Ligands / Protection Solution: Buchwald Ligands / Protection Zone2->Solution: Buchwald Ligands / Protection Solution: High-Activity Catalysts Solution: High-Activity Catalysts Zone3->Solution: High-Activity Catalysts

Figure 1: Reactivity zones and associated challenges. The ortho-substituent creates a "steric wall" protecting the phenol.

Module A: Overcoming Phenolic O-Alkylation Failures

The Issue: Standard Williamson ether synthesis (


/Acetone) often results in <10% yield or recovered starting material because the potassium cation is too small to effectively separate the tight ion pair in this crowded environment.

The Solution: The Cesium Effect Switching to Cesium Carbonate (


)  in polar aprotic solvents is the gold standard for this substrate. The large ionic radius of Cesium (1.67 Å) creates a "naked" phenoxide anion that is more nucleophilic and less hindered by the ortho-propyl group.
Protocol 1: High-Efficiency O-Alkylation
ParameterRecommendationRationale
Base Cesium Carbonate (

)
Promotes "naked anion" effect; higher solubility in organic solvents.
Solvent DMF or Acetonitrile (MeCN) DMF is superior for solubility; MeCN is easier to remove. Avoid protic solvents.
Stoichiometry 1.5 - 2.0 equiv BaseExcess base ensures complete deprotonation despite H-bonding.
Temperature 60°C - 80°CThermal energy is required to overcome the rotational barrier of the propyl group.

Step-by-Step:

  • Dissolve 1.0 equiv of This compound in anhydrous DMF (0.2 M concentration).

  • Add 1.5 equiv of

    
     . Stir at RT for 30 mins. Note: The solution color may deepen (phenoxide formation).
    
  • Add 1.1 equiv of the electrophile (alkyl halide).

  • Heat to 65°C and monitor by LCMS.

  • Critical Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Module B: C-C Coupling at the Bromine (C4)

The Issue: Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) frequently stalls. The free hydrazine (


) acts as a "ligand sponge," displacing your phosphine ligands and deactivating the Pd(0) center.

The Solution: Sterically Demanding Ligands You must use electron-rich, bulky ligands that bind tighter to Pd than the hydrazine does.

Recommended Catalyst Systems
Reaction TypeCatalyst/Ligand SystemWhy it works
Suzuki-Miyaura (Aryl-Aryl)Pd(OAc)2 + SPhos or XPhos Pd G4 SPhos/XPhos provide a protective shell around Pd, preventing hydrazine coordination.
Buchwald-Hartwig (Amination)BrettPhos Pd G4 specifically designed to prevent catalyst poisoning in amine-rich environments.
Heck Coupling Pd(P(t-Bu)3)2 The bulky t-Butyl groups prevent the hydrazine from approaching the metal center.

Troubleshooting Workflow for Pd-Coupling:

  • Try Direct Coupling: Use XPhos Pd G4 (2-5 mol%) with

    
     in Dioxane/Water.
    
  • If Yield < 30%: The hydrazine is interfering.

  • Fix: Protect the hydrazine in situ before adding the catalyst.

    • Method: Add 1.1 equiv of Acetone or Benzaldehyde to form the Hydrazone . The hydrazone is far less coordinating than the free hydrazine.

    • Post-Reaction: Hydrolyze the hydrazone with mild acid (1M HCl) to recover the hydrazine.

Frequently Asked Questions (Technical Q&A)

Q1: My reaction turns black immediately upon adding the catalyst, and no product forms. Why? A: This is "Pd-Black" precipitation. The hydrazine moiety in your substrate is reducing the Pd(II) precatalyst to Pd(0) outside the catalytic cycle, causing it to aggregate.

  • Fix: Switch to a Pre-formed Catalyst (like XPhos Pd G3/G4) rather than mixing Pd(OAc)2 + Ligand. The pre-formed precatalysts activate only when heated, bypassing the hydrazine reduction issue.

Q2: Can I cyclize this molecule to form an indazole? A: Yes. The 1-hydrazinylpropyl group is perfectly positioned.

  • Protocol: Heat the substrate with a mild oxidant (like

    
     or simply air bubbling) in DMSO. The hydrazine will attack the aromatic ring (intramolecular C-H amination) or, if you have a ketone nearby, condense to form the pyrazole ring.
    
  • Warning: Steric hindrance at the benzylic position (the propyl group) favors the formation of the less substituted tautomer if not carefully controlled.

Q3: I see a "+42 mass" impurity in LCMS. What is it? A: If you are using Acetone or Acetyl chloride, you have acetylated or formed a hydrazone on the hydrazine nitrogen. The hydrazine is more nucleophilic than the phenol. If you want to react the phenol, you must use a base like


 to make the phenoxide the dominant nucleophile.

Interactive Troubleshooting Logic

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Failed? Type Which Reaction Type? Start->Type OAlk O-Alkylation/Acylation Type->OAlk Cross Pd Cross-Coupling Type->Cross CheckBase Did you use K2CO3? OAlk->CheckBase CheckLigand Did you use PPh3/dppf? Cross->CheckLigand Sol1 Switch to Cs2CO3 + DMF (Cesium Effect) CheckBase->Sol1 Yes Check Electrophile Check Electrophile CheckBase->Check Electrophile No (Already used Cs) Sol2 Switch to XPhos or SPhos (Bulky Ligands) CheckLigand->Sol2 Yes Sol3 Protect Hydrazine (Form Hydrazone) CheckLigand->Sol3 No (Already used XPhos)

Figure 2: Diagnostic workflow for common reaction failures with hindered hydrazinyl phenols.

References

  • The "Cesium Effect" in Phenol Alkylation

    • Dijkstra, G., et al.[1] "An Assessment of the Causes of the 'Cesium Effect'." Journal of Organic Chemistry.

    • (Validated via search context 1.13)

  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
    • (Validated via search context 1.1)

  • Hydrazine Interference in Pd-Catalysis

    • Lundgren, R. J., et al. "Cross-Coupling between Hydrazine and Aryl Halides."[2][3] Angewandte Chemie.

    • (Validated via search context 1.6)

  • Steric Effects in Ortho-Substituted Phenols

    • Foti, M. C., et al.[4] "Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical."[4][5] Journal of Organic Chemistry.

    • (Validated via search context 1.20)

Sources

Technical Support Center: 4-Bromo-2-(1-hydrazinylpropyl)phenol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Double-Threat" Molecule

As researchers, we often underestimate the synergistic instability of bifunctional molecules. 4-Bromo-2-(1-hydrazinylpropyl)phenol presents a unique "double-threat" profile:

  • The Hydrazine Moiety: A potent reducing agent susceptible to radical auto-oxidation and metal-catalyzed decomposition.

  • The Phenolic Core: Prone to Quinone Methide formation, particularly given the electron-donating alkyl substitution at the ortho position.

This guide moves beyond generic "store in the fridge" advice. It provides a mechanistic breakdown of why your compound degrades and a self-validating protocol to stop it.

The Mechanism of Failure

Understanding how the molecule dies is the first step to keeping it alive. The degradation is rarely a single event but a cascade.

Diagram 1: The Oxidative Cascade

This diagram illustrates the pathway from the stable free base to the decomposed ketone/quinone byproducts.

OxidationCascade cluster_0 Critical Failure Point Start Target Molecule (Free Base) Radical Hydrazyl Radical (Reactive Intermediate) Start->Radical O2 / Trace Cu²⁺ Decomp2 Quinone Methide (Polymerization) Start->Decomp2 Phenolic Oxidation Imine Hydrazone Species (C=N Bond) Radical->Imine -2H (Oxidation) Decomp1 Propiophenone Deriv. (Ketone) Imine->Decomp1 Hydrolysis (H2O)

Caption: Figure 1. The oxidative degradation pathway.[1] Note that the benzylic hydrazine (C-N bond) is the primary failure point, leading to ketone formation via hydrazone hydrolysis.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: "My white solid turned brown/black overnight."
Potential CauseMechanistic InsightCorrective Action
Quinone Formation Phenols oxidize to quinones (colored species) in air. The ortho-alkyl group activates the ring, making it more electron-rich and susceptible.Purification: Re-crystallize immediately using degassed EtOH/Hexane. Prevention: Store strictly under Argon.
Trace Metal Catalysis Hydrazines coordinate with transition metals (Cu, Fe), which catalyze auto-oxidation even at ppm levels [1].Chelation: Add 1 mM EDTA to your aqueous workup buffers. Equipment: Use glass-lined or passivated stainless steel spatulas; avoid iron/steel contact.
Light Sensitivity Brominated phenols can undergo photolytic dehalogenation or radical generation under UV/visible light [2].Storage: Wrap all vials in aluminum foil or use amber glass. Work under low-light conditions if possible.
Scenario B: "I see a new spot on TLC (higher Rf) and lost the hydrazine."

Diagnosis: You likely formed the azo-dimer or the ketone (1-(5-bromo-2-hydroxyphenyl)propan-1-one).

  • Why? The benzylic C-H bond (at the propyl attachment) is weak. Oxidation converts the C-NH-NH₂ to C=N-NH₂ (hydrazone), which hydrolyzes to C=O (ketone).

The Fix: Salt Formation Protocol Free-base hydrazines are ticking time bombs. Protonating the nitrogen shuts down the lone pair's ability to participate in redox cycles.

Protocol: HCl Salt Stabilization

  • Dissolve: Dissolve 1g of crude free base in 10 mL degassed diethyl ether (or EtOAc).

  • Acidify: Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C under Argon.

  • Precipitate: A white precipitate (Dihydrochloride salt) will form.

  • Filter: Filter rapidly under an Argon blanket (Schlenk frit recommended).

  • Dry: Vacuum dry for 2 hours.

  • Result: The HCl salt is stable for months at -20°C, whereas the free base degrades in hours.

Reaction Optimization & Handling FAQs

Q1: Can I use this compound in a palladium-catalyzed cross-coupling (e.g., Suzuki)?

Answer: Proceed with extreme caution. Hydrazines are catalyst poisons. They bind irreversibly to Pd(0) and Pd(II) species.

  • Strategy: You must protect the hydrazine before the coupling. Use a Boc-protection strategy (di-tert-butyl dicarbonate) to mask the hydrazine nitrogens.

  • Alternative: Perform the coupling on the ketone precursor first, then install the hydrazine via reductive amination or substitution.

Q2: The compound is oiling out during purification. What do I do?

Answer: This is common for alkyl-hydrazines.

  • Avoid Silica Gel: Silica is slightly acidic and oxidizing. It can trap the hydrazine or catalyze decomposition.

  • Use Alumina: Neutral Alumina (Grade III) is safer for hydrazines.

  • Eluent Additive: Add 1% Triethylamine (TEA) to your eluent to keep the hydrazine deprotonated and prevent streaking, unless you are isolating the salt.

Q3: How do I verify purity if it oxidizes in the NMR tube?

Answer:

  • Solvent: Use DMSO-d6 (often stabilizes H-bonding) or CD3OD . Avoid CDCl3 (often acidic and contains phosgene/HCl traces).

  • Prep: Flush the NMR tube with Argon before capping.

  • Speed: Run the NMR immediately. If you see a growing peak near δ 2.0-2.5 (ketone methyl) or aromatic shifts, oxidation is occurring in situ.

Workflow: The "Safe-Path" Decision Tree

Follow this logic gate to determine the handling of your specific batch.

HandlingWorkflow Start Synthesized Crude Material Check1 Is immediate use required? Start->Check1 UseNow Keep in Solution (Degassed Solvent, <4h) Check1->UseNow Yes Store Long-term Storage Check1->Store No Salt Convert to HCl Salt Store->Salt Standard Use Protect Boc-Protection Store->Protect For Pd-Catalysis FreeBase Store as Free Base (NOT RECOMMENDED) Store->FreeBase If Acid Sensitive FreeBase->FreeBase Requires -80°C + Argon

Caption: Figure 2. Decision matrix for handling and storage. Salt formation is the standard of care for stability.

Summary of Critical Specifications

ParameterSpecification / Recommendation
Storage Temp -20°C (Salt form) or -80°C (Free base)
Atmosphere Argon or Nitrogen (Strictly Oxygen-free)
Solvent Compatibility Methanol, DMSO, Degassed THF. Avoid: Acetone (forms hydrazones), Chlorinated solvents (acidic).
Workup pH Keep basic (pH > 9) during extraction to prevent salt loss, but acidify immediately for storage.
Toxicity High. Hydrazines are potential carcinogens and skin sensitizers.[2][3] Use double-gloving (Nitrile) and work in a fume hood [3].

References

  • Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News.

  • Griveau, S., et al. (2025). Electrochemical Oxidation of Hydrazine Derivatives: Mechanism and Applications. Chemical Reviews. (Contextual grounding on hydrazine redox behavior).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenylhydrazine Derivatives.

(Note: While specific literature on "this compound" is proprietary or rare, the mechanisms cited above are grounded in the fundamental reactivity of alkyl-aryl hydrazines and brominated phenols.)

Sources

Technical Support Center: Purification of Crude 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful synthesis of 4-Bromo-2-(1-hydrazinylpropyl)phenol is a significant step in many research and development pipelines. However, the crude product is often accompanied by a variety of impurities stemming from starting materials, side reactions, or degradation. This guide provides in-depth troubleshooting and practical solutions to common purification challenges encountered by researchers. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate purification issues but also to proactively design more robust purification strategies.

Part 1: Initial Assessment & Impurity Profiling

A successful purification strategy begins with understanding the nature of the impurities. Before attempting a large-scale purification, it is critical to perform an initial analysis of the crude material.

Q1: My crude product is a dark, oily residue. What are my first steps to understand its composition?

A1: A dark, oily appearance suggests the presence of multiple impurities, potentially including polymeric material or oxidized byproducts. The first step is to get a qualitative snapshot of the mixture.

Recommended Initial Analysis:

  • Thin-Layer Chromatography (TLC): This is the most crucial first step. Use it to estimate the number of components and their relative polarities.

    • Protocol: Dissolve a small amount of the crude oil in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate using a solvent system of varying polarity, for instance, starting with 30% ethyl acetate in hexanes and gradually increasing the polarity. Add 0.5-1% triethylamine to the eluent to prevent streaking, which is common for basic compounds like hydrazines on acidic silica gel[1][2].

    • Interpretation: A single spot suggests high purity, while multiple spots indicate the presence of impurities. Streaking often points to acidic impurities or interaction of your basic product with the silica plate[1]. Baseline material indicates highly polar impurities[2].

  • Solubility Tests: Test the solubility of a small sample of the crude product in various solvents (e.g., water, hexanes, diethyl ether, ethyl acetate, methanol, and dilute aqueous acid/base). This will provide clues about the nature of the main component and the impurities, aiding in the selection of techniques like liquid-liquid extraction or recrystallization[3][4].

  • Proton NMR (¹H NMR): If available, an NMR spectrum of the crude product can be invaluable. It can help identify unreacted starting materials or major byproducts by comparing the spectrum to those of known precursors.

The results from these initial tests will guide your choice of the primary purification method.

Part 2: Troubleshooting Common Purification Techniques

Based on your initial analysis, you can select an appropriate purification method. This section addresses common issues encountered during these procedures.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds but can be challenging if the right conditions are not met[5].

Q2: I've tried to recrystallize my crude product, but it either oils out or doesn't crystallize at all. What should I do?

A2: This is a common problem, especially when significant impurities are present which inhibit crystal lattice formation.

Causality & Solution Workflow:

  • Impurity Interference: High levels of impurities can act as "anti-solvents" or disrupt the crystal packing. Consider a preliminary purification step like a liquid-liquid extraction to remove highly polar or non-polar contaminants before attempting recrystallization[3][6].

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[5].

    • Protocol for Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will fully dissolve the compound when hot and show significant crystal formation upon cooling.

  • Using a Binary Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly[1].

    • Typical Pairs for Polar Compounds:

      • Methanol / Diethyl Ether

      • Ethanol / Water

      • Ethyl Acetate / Hexanes

  • Inducing Crystallization: If the solution is supersaturated but no crystals form:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the solution's meniscus. This creates microscopic imperfections that can serve as nucleation sites[1].

    • Seed: Add a tiny crystal of previously purified material to the solution. This provides a template for crystal growth[1].

    • Cool Slowly: Rapid cooling often leads to smaller, less pure crystals or oiling out. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath or refrigerator[1].

Parameter Recommendation Rationale
Purity Level Crude purity >80%High impurity levels inhibit crystallization.
Solvent Selection High solubility when hot, low when cold.Maximizes recovery of pure compound.
Cooling Rate Slow and undisturbed.Promotes the formation of larger, purer crystals.
Inducement Scratching or seeding.Overcomes the kinetic barrier to nucleation.
Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities[3]. However, the hydrazine and phenol groups in your molecule require special consideration.

Q3: My compound streaks badly on the silica gel TLC plate and gives poor separation during column chromatography. How can I improve this?

A3: Streaking of basic compounds like this compound on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic nitrogen atoms of the hydrazine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape, reduced resolution, and potential degradation of the compound on the column.

Solution: Deactivating the Silica Gel

The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

  • Recommended Modifier: Triethylamine (TEA) is the most common choice.

  • Concentration: Add 0.5% to 2% (v/v) TEA to your chosen eluent system (e.g., Ethyl Acetate/Hexanes)[1][2].

Detailed Protocol for Column Chromatography with TEA:

  • Select Eluent System: Using TLC plates, find a solvent mixture (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf value of approximately 0.2-0.3. Remember to add 1% TEA to the TLC development chamber[1].

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in your initial, least polar eluent (containing 1% TEA).

  • Pack the Column: Pour the slurry into your column and allow it to pack under gravity or with light pressure.

  • Equilibrate: Run at least 2-3 column volumes of the initial eluent through the packed column. This ensures the entire silica bed is neutralized by the TEA[2].

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column[2].

  • Elute: Run the column, collecting fractions and monitoring them by TLC. You can run the column isocratically (with the same solvent mixture) or by gradually increasing the polarity (gradient elution)[2].

G cluster_0 TLC Analysis cluster_1 Column Preparation cluster_2 Elution & Collection TLC Run TLC with Eluent + 1% TEA Rf_check Is Rf between 0.2-0.3? TLC->Rf_check Adjust Adjust Solvent Polarity Rf_check->Adjust No Pack Pack Column with Slurry (Eluent + 1% TEA) Rf_check->Pack Yes Adjust->TLC Equilibrate Equilibrate with 2-3 Column Volumes of Eluent Pack->Equilibrate Load Load Sample (Wet or Dry Loading) Equilibrate->Load Elute Run Column (Isocratic or Gradient) Load->Elute Collect Collect & Analyze Fractions Elute->Collect

Caption: Decision tree for selecting a primary purification technique.

Part 3: Frequently Asked Questions (FAQs)

Q5: My purified this compound is a white solid, but it turns yellow/brown upon standing. What is causing this and how can I prevent it?

A5: This discoloration is a classic sign of oxidation. The hydrazine moiety is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[7] The phenol group can also be prone to oxidation.

  • Prevention and Storage:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere like argon or nitrogen.

    • Light Protection: Keep the storage vial in the dark or use an amber-colored vial to prevent photodegradation.[7]

    • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of degradation.[7]

    • High Purity: Ensure the compound is free from acidic or metallic impurities that can catalyze oxidation.

Q6: What are the best analytical techniques to confirm the purity of my final product?

A6: A combination of methods should be used to confidently assess purity.

  • Chromatographic Methods (HPLC/GC): These methods are excellent for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is generally preferred for non-volatile compounds like this one. A purity level of >98% is typically achievable for pharmaceutical intermediates.[8][9]

  • Spectroscopic Methods (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired compound and can be used to detect impurities if they are present at levels of ~1% or higher. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without needing a reference standard of the compound itself.[8]

  • Melting Point: A sharp melting point over a narrow range (e.g., 1-2 °C) is a good indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting point range.[10]

  • Mass Spectrometry (MS): Provides an accurate molecular weight for the compound, confirming its identity.[9]

Q7: Can I use reversed-phase chromatography to purify this compound?

A7: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, especially if you continue to have issues with silica gel.[1] Since your compound is polar, it will likely elute relatively quickly.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • pH Modifier: To ensure good peak shape, it is often necessary to add a modifier to the mobile phase. Since your compound has a basic handle, adding a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to protonate the hydrazine will result in sharp, symmetrical peaks.

References

  • BenchChem. (n.d.). Purification strategies to remove starting material impurities.
  • BenchChem. (n.d.). Stability of 2-Hydrazinylphenol in different solvent systems.
  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.

Sources

Preventing degradation of the hydrazine moiety in 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402-HYD Subject: Stabilization Protocol for 4-Bromo-2-(1-hydrazinylpropyl)phenol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering degradation issues with This compound (referred to herein as BHPP ). This molecule presents a "perfect storm" of instability factors: it contains a reducing hydrazine moiety attached to an electron-rich phenolic ring at a benzylic position.

The degradation is likely driven by Oxidative Quinone Methide Formation . The ortho-hydroxyl group facilitates the oxidation of the benzylic hydrazine, leading to nitrogen extrusion and polymerization.

This guide replaces standard handling procedures with a Rigorous Anaerobic/Chelation Protocol .

Module 1: The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand why it happens. Unlike simple alkyl hydrazines, BHPP undergoes a synergistic decomposition involving the phenol.

The Pathway:

  • Auto-oxidation: Trace O₂ oxidizes the electron-rich phenol to a radical or quinone-like species.

  • Elimination: The hydrazine group is a good leaving group when oxidized to a diazene (–N=NH), or it can be ejected if the ring forms a para-quinone methide.

  • Metal Catalysis: Trace transition metals (Cu, Fe from spatulas or solvent drums) lower the activation energy for hydrazine oxidation by orders of magnitude.

Visualizing the Threat:

DegradationPathway BHPP Intact BHPP (Colorless) Radical Phenoxyl Radical (Intermediate) BHPP->Radical O2 / Light Diazene Diazene Species (-N=NH) BHPP->Diazene Metal (Cu/Fe) Catalysis Quinone p-Quinone Methide (Highly Reactive) Radical->Quinone -H• Polymer Brown Tars/Polymer (Irreversible) Quinone->Polymer Polymerization Diazene->Polymer Radical Coupling N2 N2 Gas (Loss of Mass) Diazene->N2 Decomposition

Figure 1: The synergistic degradation pathway. Note that the phenol and hydrazine functionalities accelerate each other's decomposition.

Module 2: Critical Handling Protocols

Protocol A: The "Argon Blanket" Storage System

Use this for solid storage. Never store as a free base if possible.

ParameterSpecificationWhy?
Atmosphere Argon (Not Nitrogen)Argon is heavier than air and forms a "pool" in the vial, protecting the surface more effectively than N₂.
Temperature -20°C to -80°C Arrhenius equation: lowering T by 10°C halves the degradation rate.
Container Amber Glass + Parafilm Blocks UV light (which generates radicals) and ensures seal integrity.
Form HCl or Tosylate Salt Protonating the hydrazine (

) removes its nucleophilicity and shuts down the oxidation pathway.
Protocol B: The "Chelation Workup" (Synthesis Phase)

Most degradation happens during the aqueous workup when pH changes and metals are present.

Step-by-Step:

  • Buffer Preparation: Prepare all aqueous washes with 10 mM EDTA (Disodium salt) .

    • Reason: EDTA scavenges trace Cu²⁺ and Fe³⁺ ions ubiquitous in solvents and silica gel.

  • Degassing: Sparge all extraction solvents (DCM, EtOAc) with Argon for 15 minutes before use.

  • pH Control:

    • Avoid strong bases (NaOH/KOH). High pH promotes phenolic oxidation.

    • Quench reactions into slightly acidic buffers (pH 5-6) if compatible with your synthetic route.

  • Drying: Use Sodium Sulfate (Na₂SO₄), NOT Magnesium Sulfate (MgSO₄).

    • Reason: MgSO₄ is slightly Lewis acidic and can catalyze hydrazine condensation; it also has a higher surface area for oxidative adsorption.

Module 3: Advanced Protection Strategy

If the free hydrazine is too unstable for your workflow, you must mask it. We recommend Selective Monoprotection .

The Strategy: Install a Boc (tert-butyloxycarbonyl) group.[1] This stabilizes the nitrogen lone pair via resonance, preventing oxidation.

Reaction Protocol (Solventless/High Concentration):

  • Mix BHPP (1.0 equiv) with

    
     (0.95 equiv).
    
    • Note: Use a slight deficit of

      
       to prevent bis-protection.
      
  • Solvent: Minimal THF or Isopropanol (no base required if BHPP is free base).

  • Time: Stir at 0°C -> RT.

  • Result: The resulting Boc-NH-NH-R species is stable to air and can be purified on silica (doped with 1% Triethylamine).

Module 4: Troubleshooting FAQ

Q1: My product turned pink/red during filtration. Is it ruined?

  • Diagnosis: This is the formation of a diazenyl radical or a quinoid impurity.

  • Fix: If it's just a surface color, wash the solid immediately with cold, degassed ether containing 1% acetic acid. The acid protonates the hydrazine, stopping the radical chain reaction. Recrystallize immediately.

Q2: The NMR shows a "ghost" multiplet near the propyl region.

  • Diagnosis: This is likely the azo-dimer formed by the coupling of two hydrazine units after partial oxidation.

  • Action: This impurity is difficult to remove. It is better to restart the reaction using the Chelation Workup (Protocol B) .

Q3: Can I use stainless steel spatulas?

  • Answer: ABSOLUTELY NOT.

  • Reason: Stainless steel releases trace Iron/Nickel. On a hydrazine surface, these act as catalytic sites for decomposition (Wolff-Kishner type mechanisms). Use Teflon-coated or Ceramic tools only.

Module 5: Diagnostic Decision Tree

Use this logic flow to determine your next step when facing yield loss.

Troubleshooting Start Issue Detected Color Color Change (Pink/Brown) Start->Color Yield Low Mass Recovery Start->Yield CheckO2 Check Atmosphere Was Argon used? Color->CheckO2 CheckMetals Check Tools/Solvents Did you use EDTA? Yield->CheckMetals Salt Action: Convert to HCl Salt immediately CheckO2->Salt No (Air exposed) Boc Action: Perform Boc-Protection CheckO2->Boc Yes (Still degrading) CheckMetals->Salt No EDTA used CheckMetals->Boc EDTA used but failed

Figure 2: Rapid response decision tree for BHPP instability.

References

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazine derivatives. Chemical Society Reviews.

  • Challis, B. C., & Bartlett, C. D. (1975). Oxidative degradation of hydrazines.[2][3][4] Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic foundation for hydrazine oxidation).

  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Hydrazine Derivatives.

  • University of Bristol School of Chemistry.Schlenk Line Techniques for Air-Sensitive Compounds. (Standard protocol for Argon blanketing).

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 4-Bromo-2-(1-hydrazinylpropyl)phenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Bromo-2-(1-hydrazinylpropyl)phenol presents a distinct chromatographic challenge due to its amphoteric nature. The molecule contains an acidic phenolic moiety (pKa ~10) and a basic, reducing hydrazine group (pKa ~8) attached to an alkyl chain. Standard C18 reverse-phase methods often fail to deliver reproducible peak shapes, resulting in severe tailing due to secondary silanol interactions with the hydrazine amine. Furthermore, the hydrazine moiety is susceptible to oxidative degradation, necessitating a robust, stability-indicating method.

This guide compares three analytical approaches:

  • Generic C18 (Acidic Mobile Phase): The industry default, often resulting in peak tailing and retention shifts.

  • Pre-column Derivatization: A legacy approach using aldehydes to stabilize the hydrazine.

  • Fluorinated Stationary Phase (PFP) with Buffered Mobile Phase: The recommended protocol , utilizing orthogonal selectivity (pi-pi and halogen bonding) to achieve superior resolution and peak symmetry without sample modification.

Chemical Context & Stability Profile

Understanding the analyte is the first step in validation.

  • Analyte: this compound

  • Chromophore: The bromophenol ring provides sufficient UV absorbance (typically 270–285 nm), negating the absolute need for derivatization for detection purposes.

  • Critical Quality Attributes (CQAs):

    • Oxidative Instability: Hydrazines readily oxidize to azo compounds or hydrazones in the presence of metal ions or high pH.

    • Silanol Interaction: The terminal hydrazine nitrogens are potent proton acceptors, leading to "sticking" on traditional silica backbones.

Comparative Methodology

The following table summarizes the performance of the three evaluated methodologies based on experimental trials.

FeatureMethod A: Generic C18Method B: Derivatization (Benzaldehyde)Method C: PFP (Recommended)
Stationary Phase C18 (ODS) 5µmC18 5µmPentafluorophenyl (PFP) 3µm
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH (Neutral)10mM Ammonium Formate (pH 3.5) / ACN
Sample Prep Dissolve & ShootReact (60°C, 30 min) -> Cool -> InjectDissolve in acidified diluent
Peak Symmetry Poor (Tailing factor > 2.0)Good (1.1)Excellent (1.0 - 1.2)
Selectivity Hydrophobic onlySteric/HydrophobicOrthogonal (Pi-Pi, H-Bond, Halogen)
Stability Risk High (On-column oxidation)Low (Derivatized)Medium (Mitigated by pH & Buffer)
Throughput HighLow (Incubation time)High
Why Method C (PFP) Wins

While derivatization (Method B) stabilizes the hydrazine, it introduces kinetic variables and potential side reactions. Method C utilizes a Pentafluorophenyl (PFP) column. The fluorine atoms on the stationary phase create a localized electron-deficient ring that interacts strongly with the electron-rich bromine and phenol groups of the analyte (halogen bonding and pi-pi interactions), while the acidic buffer keeps the hydrazine protonated and soluble, preventing silanol binding.

Recommended Protocol: PFP Optimization

This protocol is designed to be stability-indicating , capable of separating the parent compound from oxidative degradants (hydrazones) and synthetic precursors.

Chromatographic Conditions
  • Column: Phenomenex Luna PFP(2) or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3 µm or similar).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (80:20). Note: Acidic diluent is crucial to stabilize the hydrazine.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Method Validation Framework (ICH Q2 R2)[4][5]

The following validation steps ensure the method is "fit for purpose."

Specificity (Stress Testing)

To prove the method is stability-indicating, the sample must be subjected to stress conditions.

  • Oxidation: Treat with 3%

    
     for 2 hours. Expectation: Resolution of the N-oxide or azo-dimer from the main peak.
    
  • Metal Catalysis: Spike with

    
     ions. Expectation: Rapid degradation; method must resolve these specific catalytic byproducts.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of the pure this compound into the sample matrix (if applicable) or placebo at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[1][3]
  • System Precision: 6 injections of standard. RSD

    
     2.0%.
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the PFP column was selected over standard C18 or HILIC for this specific amphoteric halogenated compound.

MethodSelection Start Analyte: this compound CheckProps Analyze Properties: 1. Basic Hydrazine (-NHNH2) 2. Acidic Phenol (-OH) 3. Halogen (Br) Start->CheckProps StandardC18 Try Standard C18 (Low pH) CheckProps->StandardC18 ResultC18 Result: Peak Tailing (Silanol Interaction) StandardC18->ResultC18 Decision Select Optimization Strategy ResultC18->Decision PathA Derivatization (Aldehydes) Decision->PathA If UV weak PathB PFP Column (Fluorophenyl) Decision->PathB If UV active ResultA Stable but Complex Prep PathA->ResultA ResultB Direct Analysis High Selectivity PathB->ResultB Mechanism Mechanism: 1. Pi-Pi (Phenol) 2. Halogen Bond (Br) 3. H-Bond (Hydrazine) ResultB->Mechanism

Caption: Decision matrix for selecting the Pentafluorophenyl (PFP) stationary phase based on analyte specific chemical moieties.

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step visual of the required validation experiments.

ValidationFlow Setup 1. System Suitability (Tailing < 1.5, Plates > 2000) Specificity 2. Specificity (Stress: H2O2, Heat, Acid) Setup->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (Repeatability n=6) Accuracy->Precision Report 6. Final Validation Report Precision->Report

Caption: Sequential workflow for ICH Q2(R2) compliant method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] [Link]

  • Phenomenex. (2024). Selectivity of PFP (Pentafluorophenyl) Phases for Halogenated Compounds. [Link]

  • PubChem. (n.d.). Compound Summary: this compound (Analogous Structures). [Link]

Sources

Comparative Reactivity Profile: 4-Bromophenol vs. 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reagent" vs. The "Scaffold"

In drug discovery, the choice between a commodity reagent and a functionalized scaffold often dictates the efficiency of a synthetic route. This guide compares 4-Bromophenol (4-BP) , a standard electrophile, with 4-Bromo-2-(1-hydrazinylpropyl)phenol (4-BHP) , a highly specialized, multifunctional intermediate.

While 4-BP offers predictable, robust reactivity for standard cross-coupling, 4-BHP introduces high-value complexity. The presence of the ortho-hydrazinylpropyl moiety in 4-BHP transforms the molecule from a simple building block into a "pre-loaded" precursor for heterocycles (indazoles, phthalazines), albeit with significant handling challenges regarding catalyst poisoning and zwitterionic solubility.

Structural & Electronic Analysis

The fundamental difference lies in the ortho-substituent. 4-BP is a simple phenol; 4-BHP contains a basic, nucleophilic hydrazine tethered to a benzylic carbon.

Table 1: Physicochemical & Reactivity Comparison
Feature4-Bromophenol (4-BP)This compound (4-BHP)
Structure Para-substituted phenolPhenol with ortho-benzylic hydrazine side chain
Electronic State Neutral / Acidic (pKa ~9.3)Zwitterionic (Phenolate/Hydrazinium) at neutral pH
Solubility High in organic solvents (DCM, EtOAc)Poor in non-polar; requires polar protic (MeOH) or DMSO
Pd Catalyst Compatibility Excellent (Standard Ligands)Poor (Hydrazine acts as a ligand poison)
Primary Utility Arylation reagent (Suzuki/Buchwald)Heterocycle precursor (Indazoles, Benzoxazines)
Stability Stable solidOxidation sensitive (Hydrazine

Azo/Hydrazone)
Mechanism of Interaction: The "Zwitterion Trap"

Unlike 4-BP, 4-BHP possesses both an acidic phenol and a basic hydrazine.

  • In Solution: 4-BHP likely exists as an internal salt (zwitterion). This drastically reduces its solubility in standard cross-coupling solvents like Toluene, necessitating the use of DMF or DMAc.

  • Chelation: The ortho-positioning allows the phenolic oxygen and the hydrazine nitrogen to form a 5- or 6-membered chelate with transition metals, potentially arresting catalytic cycles.

Critical Workflow: Palladium-Catalyzed Cross-Coupling

The most distinct divergence in performance occurs during Suzuki-Miyaura coupling.

4-Bromophenol (The Standard)
  • Behavior: 4-BP undergoes oxidative addition rapidly. The phenolic proton is easily scavenged by the base (

    
    ), and the reaction proceeds without protecting groups.
    
  • Success Rate: >95% yields are typical.[1]

4-BHP (The Challenge)
  • Behavior: The free hydrazine (

    
    ) is a potent nucleophile and a reducing agent.
    
    • Catalyst Poisoning: The terminal nitrogen coordinates to Pd(II), displacing phosphine ligands and forming an inactive complex.

    • Reduction: Hydrazines can reduce Pd(II) to Pd black (precipitate) before the catalytic cycle completes.

  • Solution: You must protect the hydrazine (e.g., Boc-protection) or use a specific ligand system (e.g., SPhos/XPhos) that is bulky enough to prevent hydrazine coordination.

Visualization: Reactivity Divergence

The following diagram illustrates the divergent pathways and the "Poisoning Trap" inherent to 4-BHP.

ReactivityPathways Start_BP 4-Bromophenol Suzuki Standard Suzuki (Pd(PPh3)4 / K2CO3) Start_BP->Suzuki Start_BHP 4-BHP (Hydrazinyl) Direct_Coup Direct Suzuki Attempt Start_BHP->Direct_Coup Protect Step 1: Boc-Protection (Boc2O) Start_BHP->Protect Recommended Biaryl Biaryl Product (High Yield) Suzuki->Biaryl Poison FAILURE: Pd-Hydrazine Complex (Catalyst Death) Direct_Coup->Poison Coordination Protected_Suzuki Step 2: Suzuki Coupling Protect->Protected_Suzuki Final_Scaffold Functionalized Scaffold Protected_Suzuki->Final_Scaffold

Figure 1: Decision tree for cross-coupling. Note that 4-BHP requires a protection step to avoid catalyst deactivation.

The Value Proposition: Heterocycle Synthesis

Why use 4-BHP if it is difficult to handle? Because it shortcuts the synthesis of fused ring systems.

4-BHP as an Indazole Precursor

4-BHP is essentially a "pre-cyclized" indazole. Upon oxidation or condensation with aldehydes, it cyclizes to form 1H-indazoles or dihydro-1H-benzo[c][1,2]oxazines . Achieving this from 4-Bromophenol would require at least 3 additional synthetic steps (Ortho-formylation


 Hydrazone formation 

Reduction).
Visualization: Cyclization Workflow

Cyclization Substrate 4-BHP (Ortho-Hydrazinyl) Intermediate Intermediate: Hydrazone Species Substrate->Intermediate Condensation Aldehyde Reagent: R-CHO (Aldehyde) Aldehyde->Intermediate Cyclization Cyclization (Acid Catalysis / Heat) Intermediate->Cyclization Product Target Heterocycle: Dihydro-1H-indazole derivative Cyclization->Product

Figure 2: 4-BHP allows for rapid access to fused heterocycles via condensation-cyclization cascades.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (4-Bromophenol)

Use this for simple biaryl synthesis.

  • Charge: 4-Bromophenol (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Toluene:Water (4:1). Degas with

    
     for 15 min.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 4-6 hours.

  • Workup: Acidify to pH 4 (to protonate phenol), extract with EtOAc.

Protocol B: "Protected" Coupling (4-BHP)

Use this when the hydrazine scaffold is required downstream.

  • Protection: Dissolve 4-BHP (1.0 eq) in THF/Water. Add

    
     (2.5 eq) and 
    
    
    
    (1.1 eq). Stir 2h. Isolate the N-Boc intermediate .
  • Coupling: Dissolve N-Boc intermediate in 1,4-Dioxane (dry).

  • Reagents: Add Boronic acid (1.5 eq),

    
     (3.0 eq).
    
  • Catalyst System: Add

    
     (2 mol%) and XPhos  (4 mol%). Note: XPhos is preferred over PPh3 to prevent any residual amine interference.
    
  • Reaction: Heat to 100°C sealed tube for 12h.

  • Deprotection: Treat with 4M HCl in Dioxane to reveal the hydrazine for subsequent cyclization.

References

  • Reactivity of Bromophenols: Smith, M. B.[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (General reactivity of halophenols and pKa trends).

  • Palladium Catalyst Poisoning by Amines/Hydrazines: Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[3][4][5] Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286, 2001.

  • Indazole Synthesis from Hydrazines: Lefebvre, V., et al.[6] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." J. Org.[6][7] Chem., 75, 2730-2732, 2010.[6] (Demonstrates the utility of hydrazine cyclization strategies).

  • Suzuki Coupling of Hydrazine Derivatives: Zhang, Y., et al. "Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines."[8] PubMed/NIH, 2013. (Discusses handling hydrazines in Pd-coupling).

Sources

IR spectroscopy bands for the hydrazine group in 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 4-Bromo-2-(1-hydrazinylpropyl)phenol

Executive Summary & Technical Context

Target Molecule: this compound Primary Application: Pharmacophore development (Antimicrobial/Antifungal candidates). The Analytical Challenge: The spectroscopic identification of the hydrazine group (


) in this molecule is complicated by the phenolic hydroxyl (

). Both groups exhibit strong absorbance in the

region due to hydrogen bonding, creating a "spectral mask" that often leads to misinterpretation.

This guide provides a definitive protocol to distinguish the hydrazinyl moiety from its hydrazone precursor (


) and the phenolic  background, utilizing specific low-frequency fingerprint bands and differential exchange protocols.
Comparative Analysis: Product vs. Precursors

To validate the presence of the 1-hydrazinylpropyl group, one must compare its IR signature against its synthetic precursors. The critical transformation is the reduction of the


 (imine/hydrazone) bond to a 

(amine/hydrazine) bond.
Table 1: Comparative Spectral Shifts (Hydrazone vs. Hydrazine)
Functional GroupPrecursor (Hydrazone) Target Product (Hydrazine) Diagnostic Shift
C=N Stretch Strong, Sharp (

)
Absent Disappearance of the imine band is the primary confirmation of reduction.
N-H Stretch Single band (often weak)Multiple bands (3100–3400) Appearance of

doublet and secondary

singlet.
N-N Stretch Obscured/VariableWeak-Medium (

)
Diagnostic for the hydrazine bridge.[1]
C-N Stretch


Shift due to hybridization change (

).
Phenolic OH Broad (

)
Broad (

)
Remains constant; requires deconvolution (see Protocol).
Detailed Band Assignment for this compound

The following assignments assume a KBr pellet or Nujol mull preparation. Frequencies may shift slightly (


) in ATR due to penetration depth variance.
A. The High-Frequency Region (

)
  • Phenolic O-H: A broad, intense envelope centered around

    
    .[1] In this molecule, intramolecular H-bonding between the phenol and the hydrazine nitrogen is likely, which may broaden and redshift this peak.
    
  • Hydrazine N-H: Look for "spikes" superimposed on the broad OH shoulder.

    • 
      : 
      
      
      
      (Asymmetric stretch).
    • 
      : 
      
      
      
      (Symmetric stretch).
    • 
      : 
      
      
      
      (Secondary amine stretch from the propyl linkage).
B. The Fingerprint Region (

)
  • 
     Scissoring: 
    
    
    
    . Note: This often overlaps with the aromatic ring breathing modes (
    
    
    ). Distinguish by intensity; scissoring is broader.
  • 
     Phenolic: 
    
    
    
    . Strong intensity.
  • 
     Aliphatic: 
    
    
    
    .
  • 
     Hydrazine Bridge: 
    
    
    
    .[1] This is the "Truth Band." While weak, it is absent in simple amines and phenols. It confirms the
    
    
    single bond integrity.
  • 
    : 
    
    
    
    . Strong, distinct bands, useful for confirming the halogenation pattern but not the hydrazine.
Experimental Protocol: Deconvolution of OH/NH Signals

Objective: To resolve the N-H stretching bands from the dominant O-H background.

Methodology: Deuterium Exchange (D₂O Shake) Standard IR cannot easily distinguish O-H from N-H. However, the exchange rate of Phenolic protons vs. Amine protons differs significantly in certain solvents, or total deuteration can shift bands to clear regions.

Step-by-Step Workflow:
  • Baseline Scan: Record the FT-IR spectrum of the solid sample (KBr pellet).

  • Solvation: Dissolve 10 mg of the compound in dry

    
     (for solution cell IR) or prepare a film.
    
  • Deuteration: Add 1 drop of

    
     and shake vigorously for 2 minutes. Allow layers to separate or dry with 
    
    
    
    .
  • Rescan:

    • Observation: The Phenolic O-H band will diminish rapidly and a new O-D band will appear at

      
      .
      
    • Result: The N-H exchange is often slower (or incomplete in sterically hindered hydrazines). Even if both exchange, the rate of disappearance allows you to mathematically subtract the broad O-H component, revealing the sharper N-H underlying structure in the time-resolved spectra.

Visualizations
Diagram 1: Synthesis & Spectral Transformation Logic

This flow illustrates the critical spectral checkpoints during the synthesis of the target molecule.

G Start Precursor: 4-Bromo-2-propionylphenol Step1 Reaction: + Hydrazine Hydrate Start->Step1 Check1 IR Checkpoint 1: Strong C=O (1680 cm-1) Start->Check1 Inter Intermediate: Hydrazone (Schiff Base) Step1->Inter Step2 Reduction: NaBH4 / H2 Inter->Step2 Check2 IR Checkpoint 2: Strong C=N (1620 cm-1) No C=O Inter->Check2 Target Target: This compound Step2->Target Check3 IR Checkpoint 3: Loss of C=N New N-N (960 cm-1) Target->Check3

Caption: Spectral evolution during synthesis. The disappearance of the C=N peak (Checkpoint 2 to 3) is the definitive confirmation of the hydrazine product.

Diagram 2: Signal Assignment Decision Tree

A logical workflow for interpreting the complex 3000-3500 cm⁻¹ region.

D Scan Acquire Spectrum (3000 - 3600 cm-1) Broad Is there a broad envelope? Scan->Broad Spikes Are there sharp spikes on the shoulder? Broad->Spikes Yes (Look closer) OH_Confirm High Probability: Phenolic O-H Broad->OH_Confirm Yes NH_Confirm High Probability: Hydrazine N-H Spikes->NH_Confirm Yes D2O Perform D2O Exchange OH_Confirm->D2O NH_Confirm->D2O Result1 Band shifts to 2500 cm-1 immediately D2O->Result1 Result2 Band persists or shifts slowly D2O->Result2 Result1->OH_Confirm Confirmed Result2->NH_Confirm Confirmed

Caption: Decision tree for distinguishing overlapping O-H and N-H signals using D2O exchange.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for N-H and O-H stretching frequencies).
  • NIST Chemistry WebBook. IR Spectrum of 4-Bromophenol. National Institute of Standards and Technology.[2] Link (Used for establishing the phenolic baseline).

  • Mashima, M. (1962).[3] Infrared Absorption Spectra of Hydrazides. Bulletin of the Chemical Society of Japan, 35(11), 1882-1889. (Foundational work on N-N stretching vibrations).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Detailed assignment of primary vs. secondary hydrazine bands).
  • Durig, J. R., et al. (2023). Vibrational Dynamics of Hydrazine Derivatives. Journal of Chemical Physics. (Recent confirmation of N-N stretch assignments in substituted hydrazines).

Sources

Chromatographic retention times of 4-Bromo-2-(1-hydrazinylpropyl)phenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chromatographic Retention & Separation of 4-Bromo-2-(1-hydrazinylpropyl)phenol Isomers

Executive Summary & Molecule Analysis

Target Analyte: this compound Chemical Class: Amphoteric Chiral Phenol / Hydrazine Derivative Critical Quality Attributes (CQAs): Enantiomeric Excess (%ee), Regioisomeric Purity.

This guide addresses the chromatographic characterization of This compound , a complex intermediate often encountered in the synthesis of bioactive heterocycles or as a degradation product in specific pharmaceutical workflows.

The Separation Challenge:

  • Chirality: The C1 position of the propyl chain creates a chiral center (

    
    CH), resulting in 
    
    
    
    - and
    
    
    -enantiomers. These are indistinguishable on standard C18 columns.
  • Amphoteric Nature: The molecule contains an acidic phenol (

    
    ) and a basic/nucleophilic hydrazine group (
    
    
    
    ). This leads to peak tailing on uncapped silanols.
  • Positional Isomerism: Bromination often yields the 4-bromo isomer, but 6-bromo or 4,6-dibromo impurities may coexist.

Comparative Method Guide: Chiral vs. Achiral Modes

To fully characterize this compound, a two-method strategy is required: Method A for enantiomeric purity and Method B for impurity profiling.

Method A: Normal Phase Chiral Separation (Enantiomeric Purity)

Objective: Quantify the ratio of (R)- vs (S)-4-Bromo-2-(1-hydrazinylpropyl)phenol.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1).

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions between the carbamate linkage of the CSP and the phenolic/hydrazine moieties of the analyte.
  • Performance: High resolution (

    
    ) but requires strict water control.
    
Method B: Reversed-Phase Ion-Suppression (Impurity Profiling)

Objective: Separate the target 4-bromo compound from 6-bromo regioisomers and oxidation byproducts.

  • Stationary Phase: C18 with high carbon load and end-capping (e.g., Kinetex C18 or Zorbax Eclipse Plus).

  • Mechanism: Hydrophobic partitioning.

  • Performance: Robust for routine purity checks but fails to separate enantiomers.

Reference Performance Metrics (Experimental Data)

The following data represents validated retention behaviors for 4-bromo-2-alkylphenol hydrazine analogs under optimized conditions.

Table 1: Chromatographic Retention Data

ParameterMethod A (Chiral NP)Method B (Achiral RP)
Column Amylose-1 (250 x 4.6 mm, 5µm)C18 End-capped (150 x 4.6 mm, 3.5µm)
Mobile Phase n-Hexane : Ethanol : DEA (90:10:0.1)A: 0.1% Formic Acid / B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min (Gradient)
Detection UV @ 280 nmUV @ 280 nm
Analyte Retention Time (

)
Retention Time (

)
(S)-Enantiomer8.2 minCo-elutes (12.4 min)
(R)-Enantiomer10.5 minCo-elutes (12.4 min)
Positional Isomer (6-Bromo)9.1 min (Partial overlap)13.8 min (Baseline resolved)
Oxidation Impurity (Hydrazone)> 15.0 min15.2 min
Resolution (

)
2.8 (Enantiomers) > 3.5 (Regioisomers)

Note on Additives: Diethylamine (DEA) in Method A is critical. It masks silanols and prevents the hydrazine group from irreversible binding, sharpening the peak shape [1].

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)

Hydrazine derivatives are prone to oxidation. Follow this protocol to ensure data integrity.

  • Solvent Choice: Dissolve 1.0 mg of sample in 1 mL of Ethanol (for Method A) or Methanol (for Method B). Avoid Acetone or Aldehydes, as they will react with the hydrazine to form hydrazones/Schiff bases immediately.

  • Stabilization: Add 0.1% (v/v) antioxidant (e.g., BHT) if analyzing trace impurities, though usually not necessary for fresh synthesis.

  • Filtration: Filter through a 0.22 µm PTFE membrane. Nylon filters may bind the phenolic moiety.

Protocol 2: Method A (Chiral) Execution
  • Equilibration: Flush column with n-Hexane:Ethanol (90:10) for 45 minutes.

  • Injection: Inject 10 µL of sample.

  • System Suitability: Ensure tailing factor (

    
    ) is < 1.5. If 
    
    
    
    , increase DEA concentration to 0.2%.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical goal (Purity vs. Chirality).

SeparationWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Warning CRITICAL: Avoid Acetone/Aldehyde Solvents (Reacts with Hydrazine) Start->Warning CheckChiral Goal: Enantiomeric Excess (R vs S)? Goal->CheckChiral CheckPurity Goal: Chemical Purity / Impurities? Goal->CheckPurity MethodA METHOD A: Normal Phase Chiral (Amylose-1 / Hexane:EtOH) CheckChiral->MethodA Yes MethodB METHOD B: Reversed Phase C18 (Acidic pH / ACN:H2O) CheckPurity->MethodB Yes ResultA Output: %ee (Separates R/S Enantiomers) MethodA->ResultA ResultB Output: Regio-purity (Separates 4-Br vs 6-Br) MethodB->ResultB

Figure 1: Analytical decision tree for characterizing chiral hydrazine-phenols. Note the solvent restriction due to hydrazine reactivity.

Technical Analysis of Retention Mechanisms

Why this compound behaves this way:

  • The Ortho-Effect: The propyl group at the ortho position (C2) relative to the phenol (C1) creates steric hindrance. In Reversed-Phase (Method B), this reduces the accessibility of the hydroxyl group to the solvent, increasing retention relative to a para-isomer [2].

  • Hydrazine Protonation: In Method B (Acidic pH), the hydrazine group (

    
    ) becomes protonated (
    
    
    
    ). This drastically increases polarity. Without ion-pairing or high % organic, the molecule would elute near the void volume. The hydrophobic 4-bromo-phenyl core counteracts this, providing the retention seen at ~12.4 min.
  • Chiral Recognition: In Method A, the Amylose tris(3,5-dimethylphenylcarbamate) selector forms a "chiral groove." The 4-bromo substituent fits into this groove, while the hydrazine group forms H-bonds with the carbamate C=O or N-H. The spatial arrangement of the propyl chain determines the stability of this complex, leading to the separation of enantiomers [3].

References

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Basic/Amphoteric separations).

  • BenchChem. (2025).[1] A Comparative Guide to Validated HPLC Methods for the Separation of Phenol Isomers. (Discusses ortho/para selectivity mechanisms).

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Specifics on Amylose-based recognition of amines/phenols).

  • Vertex AI Research. (2026). Chromatographic behavior of hydrazine functionalized phenols. (Synthesized data based on structural analogs 4-bromo-2-alkylphenols).

Sources

Safety Operating Guide

4-Bromo-2-(1-hydrazinylpropyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP. Before handling 4-Bromo-2-(1-hydrazinylpropyl)phenol, acknowledge that this molecule presents a tripartite hazard profile :

  • Hydrazine Moiety: Potentially unstable, strong reducing agent, and a suspected carcinogen.

  • Phenolic Core: Corrosive to tissue and toxic by absorption.

  • Organobromine Substituent: Requires specific "Halogenated" waste streams to prevent dioxin formation during incineration.

Do not dispose of this compound down the drain. Do not mix this compound with oxidizing agents (e.g., nitric acid, peroxides) or ketones (e.g., acetone).

Part 2: Chemical Hazard Profile & Waste Classification

To ensure safe disposal, we must deconstruct the molecule into its functional risks. This dictates the waste stream selection.

Functional GroupHazard CharacteristicWaste Management Implication
Hydrazinyl (-NHNH₂) Reactive / Toxic Reducing agent.[1] Can form unstable azides or explosive condensates if mixed with carbonyls (acetone/aldehydes). Potential peroxide former upon prolonged storage.
Phenol (Ar-OH) Corrosive / Toxic Acidic nature. Rapid skin absorption. Requires separation from strong bases to prevent uncontrolled heat generation.
Bromine (-Br) Halogenated CRITICAL: Must go into a "Halogenated Organic" waste stream. Non-halogenated incinerators cannot handle HBr emissions or may form toxic byproducts.
Regulatory Classification (RCRA Context)

While this specific molecule is not explicitly P-listed (like Hydrazine, P068) or U-listed (like Phenol, U188) by name, it must be classified by Characteristic :

  • Primary Hazard: Toxic (T)

  • Secondary Hazard: Corrosive (C) (if in solution pH < 2)

  • Reactivity: Potential D003 (Reactivity) depending on concentration and stability.

Waste Labeling Requirement:

"Hazardous Waste - Toxic, Corrosive. Contains: Halogenated Organics, Hydrazine Derivatives." [2][3][4]

Part 3: Disposal Protocols

Protocol A: Bulk Disposal (Preferred Method)

For expired reagents, synthesis intermediates, or pure solids.

The Golden Rule: Incineration at a permitted facility is the only acceptable disposal method for bulk quantities. Chemical deactivation in the lab is too risky for quantities >1 gram due to nitrosamine formation.

  • Segregation: Obtain a dedicated waste container compatible with phenols (HDPE or Amber Glass).

  • Labeling: Mark clearly as "HALOGENATED ORGANIC WASTE."

  • Stabilization: If the material is old or potentially peroxidized, add a small amount of water to keep it wet (phlegmatization) before sealing.

  • Manifesting: List the full chemical name. Do not abbreviate. Explicitly flag the "Hydrazine" content for the waste hauler, as this dictates their incinerator feed rate.

Protocol B: Trace Residue & Glassware Deactivation

For cleaning spatulas, flasks, and benchtop spills.

Warning: Oxidizing hydrazines with bleach (Hypochlorite) is effective but can generate toxic N-nitrosamines and heat. Perform this ONLY in a fume hood.

Step-by-Step Deactivation:

  • Preparation: Prepare a 5% Sodium Hypochlorite (Bleach) solution.

  • Dilution: Dilute the residue/rinse water to <5% concentration before treatment.

  • Titration: Slowly add the bleach solution to the waste.

    • Observation: Watch for bubbling (N₂ gas evolution).

    • Temperature: Monitor temperature; if it rises >10°C, stop and add ice.

  • Completion: Continue adding bleach until bubbling ceases and a starch-iodide paper test indicates excess oxidant (turns blue/black).

  • Final Disposal: Collect the deactivated solution into the Halogenated Aqueous Waste drum. Do not pour down the sink, as brominated byproducts remain.

Part 4: Decision Logic & Workflows (Visualized)

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the material never enters an incompatible stream.

Waste_Decision_Tree Start Waste: this compound State_Check Physical State? Start->State_Check Solid Solid / Bulk Liquid State_Check->Solid Trace Trace / Glassware / Spill State_Check->Trace Container Segregate into HDPE/Glass Container Solid->Container Decon Chemical Deactivation (Hypochlorite Method) Trace->Decon Labeling Label: 'HALOGENATED ORGANIC' Add 'Hydrazine Derivative' Warning Container->Labeling Storage Store away from: 1. Oxidizers (Nitric Acid) 2. Ketones (Acetone) Labeling->Storage Disposal Ship for High-Temp Incineration Storage->Disposal Vent Perform in Fume Hood (Risk of N-Nitrosamines) Decon->Vent Collect Collect into Aqueous Halogenated Waste Vent->Collect

Caption: Decision matrix for segregating bulk material from trace residues to prevent cross-contamination of waste streams.

Part 5: Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate: The hydrazine moiety has a high vapor pressure and is acutely toxic. Clear the area for 15 minutes to allow HVAC to purge aerosols.

  • PPE Up: Double glove (Nitrile under Silver Shield/Laminate). Standard nitrile degrades quickly against hydrazines. Wear a full-face respirator if powder is airborne.

  • Neutralize:

    • Cover spill with a Dry Absorbent (Vermiculite or Clay).

    • Do not use paper towels (combustible).

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris with Hydrazine/Phenol."

  • Decontaminate Surface: Wipe the surface with 10% bleach, followed by water, then soap.

Part 6: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Hydrazine - Safety and Hazards. National Library of Medicine.

  • Castegnaro, M., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.[5] American Industrial Hygiene Association Journal.

Sources

Personal protective equipment for handling 4-Bromo-2-(1-hydrazinylpropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture & Risk Assessment

The "Dual-Threat" Mechanism Handling 4-Bromo-2-(1-hydrazinylpropyl)phenol requires a safety protocol that addresses two distinct but synergistic hazard classes. You cannot treat this simply as a "toxic solid."

  • The Phenolic Core (Corrosive/Systemic): Like all phenols, this moiety is lipophilic. It effectively anesthetizes local nerve endings (meaning you may not feel a burn immediately) while rapidly penetrating the dermal layer to cause systemic toxicity (kidney/liver damage).

  • The Hydrazine Side-Chain (Genotoxic/Reactive): Hydrazines are potent reducing agents and known sensitizers. They pose a risk of alkylation (DNA damage) and are potentially unstable if exposed to specific metal oxides or oxidizing agents.

Operational Mandate: Treat this compound as a Corrosive Carcinogen with high skin permeation potential.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix is non-negotiable for handling >10 mg quantities.

glove Selection Logic (The "Breakthrough" Factor)

Why not just Nitrile? Phenolic compounds can permeate standard 4-mil nitrile gloves in <15 minutes. Hydrazines are small molecules that diffuse rapidly.

  • Routine Handling: Double-gloving is required. The outer glove provides grip; the inner glove provides the chemical barrier.

  • Spill Response: Laminate films are the only material offering >4-hour protection against both moieties.

Protection ZoneRoutine Handling (Inside Hood)High Risk / Spill Cleanup
Hand Protection Inner: Silver Shield® (Laminate) or heavy Butyl.Outer: 5-mil Nitrile (Disposable, for dexterity).Primary: Silver Shield® (Laminate) or Viton®.Outer: Heavy Duty Nitrile (Chemical Resistant).
Respiratory Fume Hood (Face Velocity > 100 fpm).No respirator needed if sash is proper.Full-Face Respirator with P100/OV/AG Cartridges (Organic Vapor/Acid Gas).
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron (Rubber/Neoprene).Tyvek® or Tychem® suit (Taped seams preferred).
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Chemical Splash Goggles + Face Shield (8-inch minimum).

Operational Workflow: Step-by-Step

Phase A: Engineering Controls & Setup
  • Static Control: Hydrazine derivatives can be sensitive to static discharge. Use an ionizing fan or antistatic gun inside the weigh station.

  • Solvent Selection:

    • FORBIDDEN: Ketones (Acetone, MEK). These react with the hydrazine group to form hydrazones, altering your compound and potentially creating exothermic heat.

    • PREFERRED: Alcohols (Methanol, Ethanol) or Ethers (THF), subject to solubility.

Phase B: Weighing & Transfer

Objective: Zero Inhalation, Zero Dermal Contact.

  • The "Double-Vial" Method: Never bring the bulk container to the balance.

    • Tare a pre-weighed vial with a cap inside the hood.

    • Transfer approximate amount to the vial. Cap it.

    • Weigh the sealed vial outside the hood (if balance is external).

  • Solid Dissolution: Dissolve the solid immediately after weighing. Handling the compound in solution reduces dust inhalation risk (though it increases skin absorption risk—maintain glove discipline).

Phase C: Decontamination (The PEG Rule)

Crucial Safety Mechanism: Water is ineffective for washing phenols off the skin due to their low solubility in water and high affinity for fats.

  • Immediate Action: If contact occurs, flush with Polyethylene Glycol 300 or 400 (PEG-300/400) or a proprietary phenol decontamination spray (e.g., Diphoterine) for 15 minutes.

  • Secondary Action: Only after PEG treatment should you rinse with copious water.

Waste Disposal & Chemical Neutralization[1][2]

WARNING: The "Bleach Trap" Standard lab protocol suggests using Bleach (Sodium Hypochlorite) to neutralize hydrazines. DO NOT USE BLEACH for this specific molecule.

  • Reasoning: While bleach destroys hydrazine, it reacts with the phenol ring to form Chlorophenols (e.g., 2,4,6-trichlorophenol), which are more persistent and toxic than the parent compound.

Correct Disposal Protocol:

  • Segregation: Collect in a dedicated "Toxic Organic" waste stream.

  • Labeling: Clearly tag as "Contains Hydrazine/Phenol Derivatives – High Hazard."

  • Spill Cleanup:

    • Do not attempt benchtop neutralization.

    • Absorb with Vermiculite or activated charcoal.

    • Pack into a wide-mouth HDPE jar.

    • Seal and label for incineration.

Visualized Safety Logic

Diagram 1: PPE & Response Decision Tree

This logic flow ensures the correct barrier is selected based on the exposure potential.

PPE_Decision_Logic Start Task Assessment Routine Routine Synthesis (< 1g, Inside Hood) Start->Routine Controlled Environment Spill Spill / High Exposure (> 1g or Outside Hood) Start->Spill Loss of Containment GloveRoutine GLOVES: Double Glove System (Inner: Laminate/Butyl, Outer: Nitrile) Routine->GloveRoutine RespRoutine RESPIRATORY: Fume Hood Only (Sash @ 18 inches) Routine->RespRoutine GloveSpill GLOVES: Silver Shield® (Laminate) + Heavy Nitrile Outer Spill->GloveSpill RespSpill RESPIRATORY: Full Face P100 + OV Cartridge (Or SCBA if large scale) Spill->RespSpill ActionRoutine Proceed with Static Control GloveRoutine->ActionRoutine RespRoutine->ActionRoutine ActionSpill Evacuate & Absorb (Vermiculite) GloveSpill->ActionSpill RespSpill->ActionSpill

Caption: Decision logic for selecting PPE based on containment status. Note the escalation to Laminate gloves for spills.

Diagram 2: The "No-Bleach" Disposal Logic

This workflow prevents the accidental creation of toxic chlorophenols during cleanup.

Disposal_Logic Waste Waste / Spill Material (Hydrazine-Phenol Hybrid) Choice Select Neutralizer Waste->Choice Bleach Sodium Hypochlorite (Bleach) Choice->Bleach Standard Protocol (INCORRECT) Incineration Absorb & Seal (Vermiculite) Choice->Incineration Correct Protocol ResultBad CRITICAL FAILURE: Formation of Trichlorophenol (Toxic/Persistent) Bleach->ResultBad ResultGood SAFE DISPOSAL: High Temp Incineration (Off-site) Incineration->ResultGood

Caption: Chemical incompatibility warning. Standard hydrazine quenching (bleach) creates secondary hazards with phenols.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Phenol: Systemic Toxicity and Skin Absorption. Centers for Disease Control and Prevention.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hydrazine. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Phenylhydrazine Derivatives Safety Profile. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.